[5-(2-Chlorophenyl)furan-2-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOIDTAKKFVGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406557 | |
| Record name | [5-(2-chlorophenyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40313-66-4 | |
| Record name | [5-(2-chlorophenyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [5-(2-Chlorophenyl)furan-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Chlorophenyl)furan-2-yl]methanol is a valuable heterocyclic intermediate in the landscape of medicinal chemistry and materials science. Its structure, featuring a substituted biphenyl-like scaffold with a furan linker, is of significant interest for the development of novel therapeutic agents and functional organic materials. The furan moiety can act as a bioisostere for a phenyl ring, offering altered pharmacokinetic and pharmacodynamic properties. The presence of the chlorophenyl group provides a site for further synthetic elaboration and influences the molecule's overall electronic and steric characteristics.
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and efficient protocol for the synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization and purification techniques. The causality behind experimental choices will be explained, ensuring a thorough understanding of the underlying chemical principles.
Synthetic Strategy: A Two-Step Approach
The most logical and well-precedented approach to the synthesis of this compound involves a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the furan and chlorophenyl rings. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the requisite boronic acid reagents.[1]
-
Chemoselective Reduction: Reduction of an aldehyde functionality on the furan ring to the desired primary alcohol. This is typically achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄), which will not affect the aromatic rings or the chloro-substituent.[2]
This strategy commences with readily available starting materials, 5-bromo-2-furaldehyde and 2-chlorophenylboronic acid, and proceeds through a 5-(2-chlorophenyl)-2-furaldehyde intermediate.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to this compound.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-(2-Chlorophenyl)-2-furaldehyde
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Bromo-2-furaldehyde | 175.00 | 1.75 g | 10.0 | 1.0 |
| 2-Chlorophenylboronic acid | 156.37 | 1.88 g | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 347 mg | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water (degassed) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol), 2-chlorophenylboronic acid (1.88 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(2-chlorophenyl)-2-furaldehyde as a solid.
Part 2: Reduction of 5-(2-Chlorophenyl)-2-furaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.[2]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Assuming 80% yield from Part 1) | Moles (mmol) | Equivalents |
| 5-(2-Chlorophenyl)-2-furaldehyde | 206.62 | 1.65 g | 8.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 302 mg | 8.0 | 1.0 |
| Methanol | - | 30 mL | - | - |
| Dichloromethane | - | 50 mL | - | - |
| 1 M Hydrochloric Acid | - | ~20 mL | - | - |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-(2-chlorophenyl)-2-furaldehyde (1.65 g, 8.0 mmol) in methanol (30 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (302 mg, 8.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases and the pH is approximately neutral.
-
Extraction: Remove the methanol under reduced pressure. Add water (30 mL) to the residue and extract the product with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.[3]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the chlorophenyl and furan rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For similar structures, aromatic protons are often observed in the range of 7.0-7.8 ppm, the furan protons around 6.3-6.8 ppm, and the methylene protons around 4.6 ppm.[4]
-
¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule, with characteristic chemical shifts for the aromatic and furan carbons, and the methylene carbon of the hydroxymethyl group.[5][6]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-O stretching and aromatic C-H and C=C bonds.
Safety and Handling
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere and keep away from combustible materials.[7][8]
-
Organoboron Reagents: While generally stable, some boronic acids can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be made carefully and in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Methanol and dichloromethane are toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a sodium borohydride reduction. This technical guide provides a detailed and scientifically grounded protocol that can be readily implemented in a research or drug development setting. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this methodology for the synthesis of related furan-based compounds. Adherence to proper safety protocols is paramount throughout the synthetic process.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. malayajournal.org [malayajournal.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of [5-(2-Chlorophenyl)furan-2-yl]methanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of [5-(2-Chlorophenyl)furan-2-yl]methanol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, reaction mechanisms, and experimental protocols. The guide emphasizes a two-step synthetic pathway, commencing with the formation of the key intermediate, 5-(2-Chlorophenyl)furan-2-carbaldehyde, through either a Meerwein arylation or a Suzuki-Miyaura cross-coupling reaction. This is followed by the selective reduction of the aldehyde to the corresponding primary alcohol. This document provides a thorough discussion of the underlying chemical principles, step-by-step experimental procedures, and characterization of the final product.
Introduction: The Significance of Aryl-Substituted Furans
Furan-containing compounds are prominent scaffolds in a vast array of pharmacologically active molecules, exhibiting diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties. The furan ring often serves as a bioisostere for a phenyl ring, a strategic modification that can enhance the pharmacokinetic profile of a drug candidate. The introduction of specific aryl substituents onto the furan core allows for the fine-tuning of these biological activities and the exploration of new chemical space. This compound represents a key intermediate, possessing a reactive hydroxymethyl group that can be readily functionalized for the synthesis of more complex derivatives.
Strategic Approach to the Synthesis of this compound
The synthesis of the target molecule is most efficiently approached through a two-stage process. The primary challenge lies in the formation of the carbon-carbon bond between the furan ring and the 2-chlorophenyl group. Once this is achieved, the subsequent reduction of a carbonyl group at the 2-position of the furan is a relatively straightforward transformation.
Diagram 1: Overall Synthetic Strategy
Caption: A two-stage synthetic approach to this compound.
This guide will detail two effective methods for the synthesis of the key intermediate, 5-(2-Chlorophenyl)furan-2-carbaldehyde: the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction.
Synthesis of the Key Intermediate: 5-(2-Chlorophenyl)furan-2-carbaldehyde
Method 1: Meerwein Arylation
The Meerwein arylation is a powerful method for the arylation of electron-rich alkenes and heterocycles. The reaction proceeds via the addition of an aryl diazonium salt to the furan ring, typically catalyzed by a copper salt.
Diagram 2: Mechanism of the Meerwein Arylation
Caption: Simplified mechanism of the copper-catalyzed Meerwein arylation.
3.1.1. Causality Behind Experimental Choices
-
Diazonium Salt Formation: The reaction is initiated by the in-situ formation of a diazonium salt from an aromatic amine (2-chloroaniline in this case) using sodium nitrite in an acidic medium. It is crucial to maintain a low temperature (0-5 °C) during this step to prevent the premature decomposition of the unstable diazonium salt.
-
Catalyst: Copper(II) chloride is a commonly used and effective catalyst for this transformation. The catalytic cycle involves the reduction of Cu(II) to Cu(I) by the diazonium salt, which then facilitates the formation of the aryl radical.
-
Solvent System: An aqueous-organic biphasic system is often employed. The diazonium salt is prepared in the aqueous phase, while the furan substrate resides in the organic phase (e.g., acetone or DMSO). This allows for controlled reaction at the interface.
3.1.2. Experimental Protocol: Meerwein Arylation (Representative)
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Chloroaniline | 1.0 | (as required) |
| Hydrochloric Acid (conc.) | ~3.0 | (as required) |
| Sodium Nitrite | 1.1 | (as required) |
| Furan-2-carbaldehyde | 1.5 | (as required) |
| Copper(II) Chloride | 0.1 | (as required) |
| Acetone/Water | - | (as required) |
Step-by-Step Methodology:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-chloroaniline in a mixture of concentrated hydrochloric acid and water. Maintain the temperature at 0-5 °C and add a solution of sodium nitrite in water dropwise. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Arylation: In a separate flask, prepare a solution of furan-2-carbaldehyde and copper(II) chloride in a mixture of acetone and water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution while maintaining the temperature below 10 °C. Vigorous stirring is essential.
-
Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC). Once the reaction is complete, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[1] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2.1. Causality Behind Experimental Choices
-
Reactants: This reaction typically involves the coupling of a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-iodofuran-2-carbaldehyde) with 2-chlorophenylboronic acid. The choice of the halogen on the furan ring can influence the reaction rate (I > Br > Cl).
-
Catalyst and Ligand: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is essential. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a frequently used pre-catalyst.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases like sodium carbonate or potassium carbonate are commonly employed. The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
3.2.2. Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol is a representative procedure and may require optimization for specific substrates and conditions.
| Reagent/Solvent | Molar Equiv. | Quantity |
| 5-Bromofuran-2-carbaldehyde | 1.0 | (as required) |
| 2-Chlorophenylboronic acid | 1.2 | (as required) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | (as required) |
| Sodium Carbonate (2M aq. solution) | 2.0 | (as required) |
| 1,4-Dioxane | - | (as required) |
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add 5-bromofuran-2-carbaldehyde, 2-chlorophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Reduction to this compound
The final step in the synthesis is the reduction of the aldehyde functionality of 5-(2-Chlorophenyl)furan-2-carbaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Diagram 4: Reduction of the Aldehyde
Caption: The reduction of the intermediate aldehyde to the final alcohol product.
Causality Behind Experimental Choices
-
Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be present. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Solvent: Methanol or ethanol are common solvents for sodium borohydride reductions. They serve to dissolve the substrate and also act as a proton source during the work-up to protonate the resulting alkoxide.
-
Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Reduction of 5-(2-Chlorophenyl)furan-2-carbaldehyde
| Reagent/Solvent | Molar Equiv. | Quantity |
| 5-(2-Chlorophenyl)furan-2-carbaldehyde | 1.0 | (as required) |
| Sodium Borohydride | 1.1 | (as required) |
| Methanol | - | (as required) |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 5-(2-Chlorophenyl)furan-2-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The product can be further purified by column chromatography if necessary.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are key for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A ¹³C NMR spectrum for [5-(2-Chlorophenyl)-2-furyl]methanol has been reported and is a critical tool for confirming the carbon skeleton of the molecule.[1]
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.2 | m | 4H | Ar-H |
| ~6.8 | d | 1H | Furan-H |
| ~6.4 | d | 1H | Furan-H |
| ~4.7 | s | 2H | -CH ₂OH |
| ~2.0 | br s | 1H | -CH₂OH |
Note: This is a predicted spectrum based on the analysis of structurally similar compounds. Actual chemical shifts and coupling constants may vary.
Infrared (IR) Spectroscopy
Predicted IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | broad | O-H stretch (alcohol) |
| ~3050 | medium | C-H stretch (aromatic) |
| ~2920, 2850 | medium | C-H stretch (aliphatic) |
| ~1600, 1480 | medium-strong | C=C stretch (aromatic and furan) |
| ~1010 | strong | C-O stretch (alcohol) |
| ~750 | strong | C-Cl stretch |
Note: This is a predicted spectrum based on the analysis of structurally similar compounds.
Mass Spectrometry (MS)
Predicted MS (EI):
-
Molecular Ion (M⁺): m/z ≈ 208/210 (due to ³⁵Cl and ³⁷Cl isotopes)
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of -CH₂OH, -OH, and cleavage of the furan-phenyl bond.
Note: This is a predicted mass spectrum based on the molecular weight and expected fragmentation patterns.
Conclusion
This technical guide has outlined robust and reliable synthetic pathways for the preparation of this compound. The two-step approach, involving either a Meerwein arylation or a Suzuki-Miyaura cross-coupling to form the key aldehyde intermediate, followed by a straightforward reduction, offers flexibility and efficiency. The provided experimental protocols, while representative, serve as a solid foundation for researchers to undertake the synthesis of this valuable compound. The detailed discussion of the underlying chemical principles and characterization data aims to empower scientists in their synthetic endeavors within the fields of medicinal chemistry and materials science.
References
An In-Depth Technical Guide to [5-(2-Chlorophenyl)furan-2-yl]methanol: Properties, Synthesis, and Therapeutic Potential
Introduction: The Emergence of Aryl-Furan Scaffolds in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1] When substituted with aryl groups, these moieties can mimic phenyl rings, offering unique steric and electronic properties that can enhance metabolic stability and receptor binding affinity.[1] [5-(2-Chlorophenyl)furan-2-yl]methanol is a member of this promising class of compounds, featuring a 2-chlorophenyl group at the 5-position of the furan ring and a hydroxymethyl group at the 2-position. This substitution pattern creates a molecule with significant potential for exploration in medicinal chemistry, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following information has been compiled from available data and predictive models based on structurally similar compounds.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₉ClO₂ | Calculated |
| Molecular Weight | 208.64 g/mol | Calculated |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | 315.3 ± 32.0 °C | Predicted[2] |
| Density | 1.277 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 13.87 ± 0.10 | Predicted[2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | Inferred from similar compounds |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for [5-(2-Chlorophenyl)-2-furyl]methanol is available, providing key insights into its molecular structure.[3] While the raw spectral data requires access to specialized databases, the predicted chemical shifts and coupling constants, based on the analysis of similar furan derivatives, are presented below.[4][5][6][7]
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.3 | Multiplet | 4H | Aromatic protons (chlorophenyl ring) |
| ~6.8 | Doublet | 1H | Furan proton (H-3) |
| ~6.4 | Doublet | 1H | Furan proton (H-4) |
| ~4.6 | Singlet | 2H | -CH₂OH |
| ~2.5 (broad) | Singlet | 1H | -OH |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C5 of furan |
| ~152 | C2 of furan |
| ~132-127 | Aromatic carbons (chlorophenyl ring) |
| ~112 | C4 of furan |
| ~109 | C3 of furan |
| ~57 | -CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1020 | Strong | C-O stretch (alcohol) |
| ~750 | Strong | C-Cl stretch (aromatic) |
Mass Spectrometry (MS)
In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group and cleavage of the furan ring.[10][11][12][13]
| m/z | Interpretation |
| 208/210 | [M]⁺, Molecular ion peak (presence of chlorine isotope) |
| 177 | [M - CH₂OH]⁺ |
| 149 | [M - CH₂OH - CO]⁺ |
| 113 | Fragmentation of the furan ring |
Synthesis of this compound
The most direct and widely applicable synthetic route to this compound is the reduction of its corresponding aldehyde, 5-(2-chlorophenyl)furan-2-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).[14][15][16][17][18]
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 5-(2-Chlorophenyl)furan-2-carbaldehyde
This protocol is a generalized procedure based on standard literature methods for the reduction of aryl-furan aldehydes.[14][17]
-
Reaction Setup: In a round-bottom flask, dissolve 5-(2-chlorophenyl)furan-2-carbaldehyde (1.0 equivalent) in a suitable solvent, typically methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Applications in Drug Development: A Potent Tubulin Polymerization Inhibitor
A growing body of evidence suggests that furan-based compounds, particularly those with aryl substitutions, possess significant anticancer properties.[19][20][21] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[19][20][21]
Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[22] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for proper chromosome segregation.
This compound and its analogs are believed to act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[19][21][23] This binding event disrupts the normal dynamics of microtubule formation, leading to a cascade of cellular consequences.
Caption: Proposed mechanism of action for this compound.
By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, causing the cell cycle to arrest at the G2/M phase.[19][21] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[19]
Cytotoxicity and Therapeutic Potential
The selective toxicity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential.[27] Further preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the potential of this compound as a lead compound for the development of a novel anticancer agent.
Conclusion
This compound represents a compelling molecular scaffold for the development of novel therapeutics. Its synthesis is readily achievable through the reduction of the corresponding aldehyde, and its physicochemical and spectroscopic properties are amenable to further investigation and characterization. The established role of aryl-furan derivatives as potent inhibitors of tubulin polymerization provides a strong rationale for the continued exploration of this compound and its analogs as potential anticancer agents. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. [5-(2-CHLORO-PHENYL)-FURAN-2-YL]-METHANOL | 40313-66-4 [amp.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 17. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to [5-(2-Chlorophenyl)furan-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [5-(2-Chlorophenyl)furan-2-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific biological data for this particular isomer is limited in publicly accessible literature, this document consolidates available information, including its unique Chemical Abstracts Service (CAS) number, physicochemical properties, and a detailed, scientifically-grounded synthesis protocol. The guide also explores potential therapeutic applications by drawing logical inferences from the activities of structurally related chlorophenyl-furan derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds for therapeutic development.
Introduction and Chemical Identity
This compound is a substituted furan derivative characterized by a 2-chlorophenyl group at the 5-position and a hydroxymethyl group at the 2-position of the furan ring. The strategic placement of the chloro-substituent on the phenyl ring, ortho to the furan linkage, introduces specific steric and electronic properties that can significantly influence its biological activity and metabolic stability.
The furan scaffold is a prevalent motif in numerous bioactive natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1] The incorporation of a halogen atom, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic profile, and binding affinity to target proteins.[2]
Chemical Abstracts Service (CAS) Number: 40313-66-4[][4][5]
This unique identifier is crucial for the unambiguous identification of this specific chemical entity in databases and scientific literature.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility, stability, and potential for formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₂ | [6] |
| Molecular Weight | 208.64 g/mol | [6] |
| Melting Point | 68-72 °C | |
| Physical Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and logical two-step synthetic route can be proposed based on well-established methodologies for the synthesis of analogous 5-aryl-2-furfuryl alcohols. This proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a selective reduction of the aldehyde functionality.
Proposed Synthetic Pathway
The proposed synthetic route is illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
This step employs a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
-
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and generally mild reaction conditions, making it ideal for coupling an aryl boronic acid with a heterocyclic halide.
-
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and ethanol, and an aqueous solution of a base such as sodium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-(2-chlorophenyl)furan-2-carbaldehyde.[7]
-
This step involves the selective reduction of the aldehyde group to a primary alcohol.
-
Rationale: Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of aldehydes in the presence of other potentially reducible functional groups.
-
Procedure:
-
Dissolve 5-(2-chlorophenyl)furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess sodium borohydride by the careful addition of a dilute acid, such as 1 M hydrochloric acid, until the effervescence ceases.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Potential Applications in Drug Discovery
Anticancer Activity
Derivatives of 5-(4-chlorophenyl)furan have been investigated as inhibitors of tubulin polymerization.[8][9] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound or its derivatives could exhibit similar anticancer properties by interacting with the colchicine binding site on tubulin.
Caption: Postulated mechanism of anticancer activity.
Antimicrobial Activity
Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10] The lipophilic nature of the chlorophenyl group combined with the hydrogen-bonding capability of the hydroxymethyl group in this compound could facilitate its interaction with microbial cell membranes or intracellular targets, leading to antibacterial or antifungal effects. For instance, various furan-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria.[2]
Future Directions
The information presented in this guide highlights this compound as a compound with potential for further investigation in drug discovery. Future research should focus on:
-
Optimization of the Synthesis: Developing a high-yielding and scalable synthesis protocol.
-
Biological Screening: A comprehensive evaluation of its cytotoxic, antimicrobial, and other pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the influence of substituents on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.
Conclusion
This compound, identified by CAS number 40313-66-4, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical identity, physicochemical properties, and a scientifically sound synthetic strategy. While direct biological data is currently lacking, the known activities of its structural analogs suggest that this compound warrants further exploration, particularly in the areas of oncology and infectious diseases. The protocols and insights presented herein are intended to facilitate and inspire future research in this area.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. sciensage.info [sciensage.info]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 5-(2-chlorophenyl)furan-2-carbaldehyde - CAS:34035-04-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. aablocks.com [aablocks.com]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
[5-(2-Chlorophenyl)furan-2-yl]methanol molecular weight
An In-Depth Technical Guide to [5-(2-Chlorophenyl)furan-2-yl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, propose a detailed synthetic pathway grounded in established chemical principles, outline a robust analytical characterization workflow, and explore its potential applications, particularly within the realm of drug discovery. This document is intended to serve as a foundational resource, synthesizing theoretical knowledge with practical, field-proven insights for professionals engaged in advanced chemical research.
Introduction to Substituted Furans in Chemical Research
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a valuable building block in drug design. The introduction of specific substituents, such as halogenated phenyl groups, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly chlorine, can alter metabolic stability, membrane permeability, and binding affinity to target proteins.
This compound, featuring a 2-chlorophenyl moiety at the 5-position and a hydroxymethyl group at the 2-position of the furan ring, represents a molecule with significant potential for further chemical exploration and development. This guide provides the core technical knowledge required to synthesize, characterize, and handle this compound effectively.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 40313-66-4 | [1] |
| Molecular Formula | C₁₁H₉ClO₂ | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 53-55 °C | [1] |
| Boiling Point | 315.3 ± 32.0 °C (Predicted) | [1] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.87 ± 0.10 (Predicted) | [1] |
Molecular Structure
The structure combines a planar furan ring with a substituted phenyl ring and a primary alcohol functional group, offering multiple sites for chemical modification.
Caption: Chemical structure of this compound.
Synthesis and Purification
While multiple synthetic routes are plausible, a convergent approach utilizing a palladium-catalyzed cross-coupling reaction is often efficient for constructing the core bi-aryl structure. This is followed by a functional group interconversion to yield the final alcohol.
Proposed Synthetic Protocol: Suzuki Coupling and Reduction
This two-step protocol is designed for reliability and scalability. The causality for key experimental choices is explained to ensure reproducibility.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: This reaction is chosen for its high functional group tolerance and robust nature, allowing for the efficient formation of the C-C bond between the furan and phenyl rings.
-
Reactants: 5-Bromofuran-2-carbaldehyde and (2-chlorophenyl)boronic acid.
-
Protocol:
-
To a degassed solution of 5-bromofuran-2-carbaldehyde (1.0 eq) and (2-chlorophenyl)boronic acid (1.2 eq) in a 3:1 mixture of DME (1,2-dimethoxyethane) and water, add sodium carbonate (Na₂CO₃, 2.5 eq) as a base.
-
Causality: The aqueous base is essential for the activation of the boronic acid in the catalytic cycle. DME is an effective solvent for this transformation. Degassing with argon or nitrogen is critical to prevent the oxidation of the palladium catalyst.
-
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) as the catalyst.
-
Causality: Pd(0) is the active catalytic species. The triphenylphosphine ligands stabilize the metal center and facilitate the oxidative addition and reductive elimination steps.
-
-
Heat the mixture to 85-90 °C under an inert atmosphere and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-(2-chlorophenyl)furan-2-carbaldehyde.
-
Step 2: Reduction of the Aldehyde
-
Rationale: A mild reducing agent is required to selectively reduce the aldehyde to a primary alcohol without affecting the aromatic rings.
-
Reactant: Crude 5-(2-chlorophenyl)furan-2-carbaldehyde.
-
Protocol:
-
Dissolve the crude aldehyde from Step 1 in methanol or ethanol at 0 °C (ice bath).
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Causality: NaBH₄ is a selective and safe reducing agent for aldehydes and ketones. The reaction is performed at 0 °C to control the exothermic reaction and prevent side products.
-
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature. Monitor by TLC.
-
Quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification Protocol
-
Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting materials and byproducts.
-
Method:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate solvent system, such as a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 7:3).
-
Causality: The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate is required to elute the product, which contains a polar hydroxyl group. A gradient system provides optimal separation.
-
-
Load the adsorbed crude product onto the column and elute with the solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.
-
Caption: Proposed workflow for the synthesis and purification of the title compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons on both the furan and phenyl rings (typically in the δ 6.5-7.5 ppm range). A characteristic singlet or doublet for the -CH₂OH methylene protons (around δ 4.6 ppm) and a broad singlet for the -OH proton (variable shift) are expected.
-
¹³C NMR (Carbon NMR): The spectrum will reveal signals for all 11 unique carbon atoms, including those in the aromatic rings (δ 110-160 ppm) and the methylene carbon (-CH₂OH) at approximately δ 58-65 ppm.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine: a characteristic M⁺ to M+2 ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Infrared (IR) Spectroscopy: A broad absorption band around 3300-3400 cm⁻¹ is indicative of the O-H stretch of the alcohol. C-O stretching will appear around 1030 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Caption: A logical workflow for the analytical characterization and validation process.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest potential utility in drug discovery programs.
-
Tubulin Polymerization Inhibition: Furan derivatives bearing a substituted phenyl ring have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer agents.[2] The specific stereoelectronic profile of the 2-chlorophenyl group could lead to novel binding interactions within the colchicine binding site of tubulin.
-
Scaffold for Library Synthesis: The hydroxyl group serves as a versatile chemical handle for further derivatization. It can be oxidized to an aldehyde for reductive amination or Wittig reactions, or converted to an ether or ester, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
General Biological Activity: The broader class of furan-containing compounds has demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3] This compound serves as a valuable starting point for exploring these therapeutic areas.
Safety, Handling, and Storage
| Hazard Class | Precautionary Statements & Actions | Source(s) |
| Eye Irritation | Causes serious eye irritation. Wear protective eye/face protection (safety goggles). IF IN EYES: Rinse cautiously with water for several minutes. | [4][5] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. IF ON SKIN: Wash with plenty of soap and water. | [4][5] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air. | [4] |
| Handling | Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [5] |
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed framework covering its fundamental properties, a logical and robust synthetic protocol, a comprehensive characterization strategy, and an overview of its potential applications. By integrating theoretical principles with practical considerations, this document equips researchers with the necessary knowledge to confidently and safely incorporate this compound into their research and development programs.
References
- 1. [5-(2-CHLORO-PHENYL)-FURAN-2-YL]-METHANOL | 40313-66-4 [amp.chemicalbook.com]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy [5-(2-Aminophenyl)furan-2-yl]methanol | 886494-68-4 [smolecule.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
Spectroscopic Profile of [5-(2-Chlorophenyl)furan-2-yl]methanol: A Technical Guide
Introduction
[5-(2-Chlorophenyl)furan-2-yl]methanol is a substituted furan derivative of significant interest in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in numerous biologically active compounds, and its substitution with an aryl group, such as a chlorophenyl ring, can modulate its physicochemical and pharmacological properties. A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, designed for researchers, scientists, and professionals in drug development. The guide will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both experimental data where available and expert-predicted data based on established spectroscopic principles and analysis of analogous structures. Each section includes a detailed experimental protocol, a summary of key spectral data, and a thorough interpretation of the spectral features, providing a holistic understanding of the molecule's structure and electronic properties.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | H-C14' |
| ~7.40 | m | 2H | H-C11', H-C12' |
| ~7.30 | m | 1H | H-C13' |
| ~6.80 | d | 1H | H-C3 |
| ~6.40 | d | 1H | H-C4 |
| ~4.60 | s | 2H | H-C6 |
| ~2.50 | br s | 1H | H-O7 |
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals. For many modern spectrometers, the residual solvent peak is used for calibration, otherwise, a small amount of an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing[1].
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the Free Induction Decay (FID) signal on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a ¹H spectrum are typically used[2].
Data Processing:
-
Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative ratios of the different protons[1].
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct regions corresponding to the aromatic protons of the chlorophenyl ring, the furan ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Chlorophenyl Protons (δ 7.30-7.65 ppm): The four protons on the 2-chlorophenyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho-substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton. The proton ortho to the chlorine (H-C14') is expected to be the most deshielded due to the inductive effect of the chlorine atom.
-
Furan Protons (δ 6.40-6.80 ppm): The two protons on the furan ring (H-C3 and H-C4) will appear as doublets due to coupling to each other. The proton adjacent to the chlorophenyl group (H-C3) is expected to be at a lower field than the proton adjacent to the hydroxymethyl group (H-C4).
-
Methylene Protons (δ ~4.60 ppm): The two protons of the hydroxymethyl group (H-C6) are expected to appear as a singlet, as they are not typically coupled to the hydroxyl proton unless there is slow exchange.
-
Hydroxyl Proton (δ ~2.50 ppm): The hydroxyl proton (H-O7) is expected to appear as a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon signals are indicative of their chemical environment.
Experimental ¹³C NMR Data
The following ¹³C NMR data for this compound is available from SpectraBase[3].
| Chemical Shift (δ, ppm) | Assignment |
| 156.2 | C1 |
| 152.0 | C2 |
| 131.8 | C9' |
| 130.5 | C10' |
| 129.8 | C11' |
| 129.2 | C14' |
| 127.2 | C12' |
| 126.9 | C13' |
| 111.8 | C3 |
| 109.1 | C4 |
| 57.5 | C6 |
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation:
-
Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration (15-20 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
Data Acquisition:
-
Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Proton decoupling is typically used to simplify the spectrum to singlets for each carbon atom[2].
Data Processing:
-
Process the FID using a Fourier Transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the deuterated solvent signal as a reference.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments, consistent with the molecular structure of this compound.
-
Furan Carbons (δ 109.1-156.2 ppm): The four carbons of the furan ring appear in the aromatic region. The oxygen-bearing carbon (C1) and the carbon attached to the chlorophenyl group (C2) are the most deshielded. The two CH carbons of the furan ring (C3 and C4) appear at higher fields.
-
Chlorophenyl Carbons (δ 126.9-131.8 ppm): The six carbons of the 2-chlorophenyl ring are observed in the aromatic region. The carbon bearing the chlorine atom (C10') and the carbon attached to the furan ring (C9') are expected to be quaternary and their signals can be identified through DEPT experiments.
-
Methylene Carbon (δ 57.5 ppm): The carbon of the hydroxymethyl group (C6) appears at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
Based on the functional groups present in this compound and data from similar furan derivatives, the following characteristic IR absorption bands are predicted.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic, CH₂) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1015 | Strong | C-O stretch (alcohol) |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Data Acquisition:
-
Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Multiple scans are usually co-added to improve the signal-to-noise ratio.
Data Processing:
-
The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Interpretation of the IR Spectrum
The predicted IR spectrum provides clear evidence for the key functional groups in this compound.
-
O-H Stretch: A broad and strong absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
-
C=C Stretches: Absorptions in the 1600-1470 cm⁻¹ region are indicative of the C=C stretching vibrations within the furan and chlorophenyl rings.
-
C-O Stretch: A strong band around 1015 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol.
-
C-Cl Stretch: A strong absorption around 750 cm⁻¹ is expected for the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
For this compound (C₁₁H₉ClO₂), the predicted mass spectral data is as follows:
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | High | [M]⁺ (Molecular ion) |
| 177/179 | Moderate | [M - CH₂OH]⁺ |
| 141 | Moderate | [M - C₆H₄Cl]⁺ |
| 115 | High | [C₆H₄Cl]⁺ |
Experimental Protocol: Mass Spectrometry
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization:
-
Electron Ionization (EI) is a common technique that will produce a molecular ion and characteristic fragment ions.
-
Electrospray Ionization (ESI) is a softer ionization technique that will primarily show the protonated molecule [M+H]⁺.
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 208, with a characteristic isotopic pattern at m/z 210 (approximately one-third the intensity of the m/z 208 peak) due to the presence of the ³⁷Cl isotope. This confirms the molecular formula.
-
Key Fragments:
-
Loss of the hydroxymethyl group (-CH₂OH) would result in a fragment at m/z 177/179.
-
Cleavage of the bond between the furan and the chlorophenyl ring could lead to fragments at m/z 141 (furan-methanol radical cation) and m/z 115 (chlorophenyl cation).
-
Conclusion
This technical guide has provided a comprehensive overview of the core spectroscopic data for this compound. By combining the experimental ¹³C NMR data with predicted ¹H NMR, IR, and MS data based on sound spectroscopic principles and analysis of analogous compounds, a detailed structural elucidation is achieved. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and related compounds. This guide serves as a valuable resource for researchers and scientists in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of [5-(2-Chlorophenyl)furan-2-yl]methanol
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides an in-depth, technical exploration of the process to determine the crystal structure of the novel compound [5-(2-Chlorophenyl)furan-2-yl]methanol, a molecule of interest in medicinal chemistry and materials science. While the specific crystal structure of this exact compound is not publicly available, this document serves as a comprehensive roadmap for its elucidation, grounded in established crystallographic principles and field-proven insights.
The Foundation: Synthesis and Purification of this compound
The journey to a crystal structure begins with the synthesis of the target molecule. Based on established synthetic routes for similar furan derivatives, a plausible pathway to this compound involves a Suzuki coupling reaction between 2-chlorophenylboronic acid and a suitable 5-substituted furan, such as 5-formylfuran-2-yl acetate, followed by reduction of the aldehyde.
A critical prerequisite for obtaining high-quality single crystals is the purity of the compound.[1] Recrystallization is the most effective method for purifying solid organic compounds.[2][3][4][5] The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[1][2]
Experimental Protocol: Recrystallization
-
Solvent Screening: Begin by testing the solubility of the crude this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) to identify a suitable recrystallization solvent or solvent system.
-
Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent to create a saturated solution.[2][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed.[6] This slow cooling is critical as it encourages the formation of a well-ordered crystal lattice, excluding impurities.[2]
-
Crystal Collection: Once crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.[2]
The Art of Crystal Growth: Obtaining Diffraction-Quality Single Crystals
Growing single crystals suitable for X-ray diffraction can be more of an art than a science, often requiring patience and experimentation. The goal is to produce a single, well-formed crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.
Several methods can be employed to grow single crystals from a purified compound:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[1]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[1] Diffusion at the interface of the two liquids creates a supersaturated region where crystals can form.
The Core Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[7][8][9] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the crystal.[8][10]
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
X-ray Source: The mounted crystal is placed in a single-crystal X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.[8]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by a sensitive detector.[8] A complete dataset consists of thousands of reflections, each with a measured intensity and position.
From Diffraction to Structure: Data Processing and Structure Solution
The collected diffraction data must be processed to determine the crystal's unit cell parameters and the intensities of each reflection. This information is then used to solve the crystal structure.
-
Structure Solution: The "phase problem" is a central challenge in crystallography.[10] For small molecules like this compound, direct methods are typically used to estimate the initial phases of the structure factors, leading to an initial electron density map.[10]
-
Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
The Final Picture: Interpreting the Crystal Structure of this compound
While the specific crystallographic data for this compound is not yet determined, we can anticipate the key structural features that would be revealed.
Anticipated Crystallographic Data and Molecular Geometry
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | C-C, C-O, C-Cl, C-H, O-H bond distances |
| Bond Angles | Angles between bonded atoms |
| Torsion Angles | Dihedral angles defining the conformation |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |
The analysis would reveal the precise bond lengths and angles within the molecule, the planarity of the furan and chlorophenyl rings, and the conformation of the hydroxymethyl group. Of particular interest would be the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking between the aromatic rings. These interactions are crucial in dictating the packing of the molecules in the crystal lattice and influence the material's bulk properties.
Conclusion
Determining the crystal structure of this compound is a multi-step process that combines careful synthesis and purification with the precise techniques of single-crystal X-ray diffraction. The resulting three-dimensional structure will provide invaluable insights into the molecule's conformation and intermolecular interactions, which are fundamental to understanding its properties and potential applications in drug design and materials science. This guide provides a robust framework for researchers to successfully navigate this process and unlock the structural secrets held within the crystalline state.
References
- 1. How To [chem.rochester.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. jackwestin.com [jackwestin.com]
- 4. mt.com [mt.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
The Furan Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Pharmacological Properties of Furan-Containing Compounds
Abstract
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties often confer favorable pharmacokinetic and pharmacodynamic profiles to molecules, making it a privileged scaffold in the design of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the diverse pharmacological activities exhibited by furan-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will traverse the landscape of their applications, from established antimicrobial and anti-inflammatory agents to promising anticancer and neuroprotective candidates, while also addressing the critical aspect of metabolic activation and potential toxicity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile heterocyclic core.
The Furan Moiety: A Bioisostere with Distinct Advantages
The furan ring is often employed as a bioisostere for the phenyl ring, yet it offers a distinct set of properties that can be advantageous in drug design.[1] Its oxygen atom introduces polarity and the capacity for hydrogen bonding, influencing solubility and interactions with biological targets.[1][4] The ring's electronic nature can be finely tuned through substitutions, primarily at the 2- and 5-positions, which are crucial for modulating biological activity.[1][2] Electron-withdrawing groups, for instance, have been shown to enhance the antibacterial and anticancer properties of furan derivatives.[1]
Antimicrobial Properties: A Legacy and a Future
Furan derivatives have a long-standing history as effective antimicrobial agents.[5] Their utility spans antibacterial, antifungal, and antiviral applications.[1][6]
Antibacterial Activity
Nitrofurantoin, a well-known furan-containing drug, is a prime example of the antibacterial prowess of this scaffold, commonly used to treat urinary tract infections.[5] The mechanism of action for many nitrofurans involves the reductive activation of the nitro group by bacterial reductases, leading to the formation of reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antibacterial efficacy of furan derivatives is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The furan derivative is serially diluted in CAMHB in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Table 1: Antibacterial Activity of Selected Furan Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [7] |
| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [7] |
| Furazolidone | Escherichia coli (wild-type) | 16 | [7] |
| 2,4-disubstituted furan derivative | Escherichia coli | - | [4] |
| 2,4-disubstituted furan derivative | Proteus vulgaris | - | [4] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [4] |
Antifungal and Antiviral Activities
Certain furan-based compounds have demonstrated efficacy against fungal species like Candida and Aspergillus.[1] Furthermore, some furan derivatives have been shown to inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[1] The mechanisms for these activities are varied and often target specific viral or fungal enzymes and proteins.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Furan derivatives have emerged as potent anti-inflammatory agents, often exerting their effects through the inhibition of key inflammatory mediators.[5][8] Some furan-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation.[1][9]
Natural furan derivatives, in particular, have shown effective antioxidant activities, which contribute to their anti-inflammatory properties by scavenging free radicals.[8] They can also modulate cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[8][10][11]
Diagram 1: Simplified Anti-inflammatory Signaling Pathways Modulated by Furan Derivatives
Caption: Furan derivatives can exert anti-inflammatory effects by inhibiting the MAPK pathway and COX-2 expression, and modulating the PPAR-γ pathway.
Anticancer Properties: Targeting Cellular Proliferation
The furan scaffold is present in a variety of molecules with significant anticancer activity.[1][12] These compounds can induce apoptosis, inhibit cancer cell proliferation, and interfere with key signaling pathways involved in tumorigenesis.[1][12]
Structure-Activity Relationship of Furan-Fused Chalcones
Chalcones containing a furan ring have shown promise as antiproliferative agents.[2][13] The fusion of a furan ring to the chalcone structure can significantly enhance its anticancer activity.[13]
Table 2: Antiproliferative Activity of Furan-Fused Chalcones against HL60 Cells
| Compound | Description | IC50 (µM) | Reference |
| 8 | Furan-fused derivative of compound 9 | 17.2 | [13] |
| 9 | 2',4'-dihydroxychalcone | 305 | [13] |
| 7 | Asymmetrical chalcone | 59.6 | [13] |
| 6a | Furan-ring attached isomer of compound 7 | 20.9 | [13] |
| 6s | Furan-ring attached isomer of compound 7 | 70.8 | [13] |
Data sourced from Anticancer Research, 2015.[13]
The data clearly demonstrates that the addition of a furan ring can lead to a more than 17-fold increase in potency (compare compounds 8 and 9).[2][13] The relative positioning of the furan and phenyl moieties is also crucial, as evidenced by the differing activities of isomers 6a and 6s.[13]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan-based compound for 24-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Neuroprotective Potential: A New Frontier
Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[14][15][16] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, which help mitigate oxidative stress and neuroinflammation, key factors in the progression of these disorders.[15][16][17] Some furan derivatives may also modulate neurotransmitter systems and promote neuronal survival and regeneration.[14][15][17] For instance, certain furan-containing amino acids show structural similarities to the neurotransmitter GABA, suggesting a potential role in modulating neuronal excitability.[14]
Metabolic Activation and Toxicity: A Critical Consideration
Despite their therapeutic potential, some furan-containing compounds can undergo metabolic activation in the body, leading to toxicity.[18][19] The furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[18][19][20] This metabolic activation is a significant factor in the hepatotoxicity observed with some furan derivatives.[18][21]
Diagram 2: Metabolic Activation of Furan and Detoxification Pathway
Caption: Metabolic activation of furan by Cytochrome P450 leads to reactive intermediates that can cause toxicity. Glutathione (GSH) plays a key role in detoxification.
Understanding the structural features that predispose a furan compound to toxic metabolic activation is crucial for designing safer drugs.[18] Medicinal chemists often employ strategies such as modifying the substitution pattern on the furan ring or using bioisosteric replacements to mitigate this risk.[1]
Conclusion and Future Perspectives
The furan scaffold continues to be a highly valuable and versatile platform in drug discovery.[6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically used drugs.[1][22] The ongoing exploration of novel furan-containing compounds, coupled with a deeper understanding of their structure-activity relationships and metabolic pathways, promises the development of new therapeutic agents with enhanced efficacy and improved safety profiles.[4][5] The future of furan-based drug design lies in the rational modification of this privileged core to selectively target disease-specific pathways while minimizing off-target effects and toxicity.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 7. benchchem.com [benchchem.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [benthamscience.com]
- 18. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 21. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
The Emerging Role of [5-(2-Chlorophenyl)furan-2-yl]methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a valuable scaffold in the design of novel therapeutic agents.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The versatility of the furan nucleus allows for strategic structural modifications that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.[1]
This document focuses on the potential applications of a specific furan derivative, [5-(2-Chlorophenyl)furan-2-yl]methanol . While direct experimental data for this ortho-chloro isomer is limited in publicly available literature, extensive research on the closely related para-chloro isomer, [5-(4-Chlorophenyl)furan-2-yl]methanol, and its derivatives provides a strong foundation for predicting its utility and outlining potential research directions. This guide will, therefore, leverage the extensive data on analogous compounds to provide detailed application notes and protocols, offering a roadmap for researchers interested in exploring the therapeutic potential of this class of molecules. It is crucial to acknowledge that the positional difference of the chlorine atom from para to ortho may influence steric and electronic properties, potentially leading to variations in biological activity and reaction kinetics.
Synthetic Pathways and Considerations
The synthesis of this compound and its derivatives often begins with the construction of the core 2,5-disubstituted furan ring. A common and effective method is the Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl precursor.[2]
Protocol 1: Synthesis of the Precursor Chalcone
A key intermediate for many furan-based compounds is a chalcone, synthesized via a Claisen-Schmidt condensation. This protocol is adapted from the synthesis of a 4-chlorophenyl analogue.[3]
Objective: To synthesize 1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, a potential precursor.
Materials:
-
2-Chloroacetophenone
-
Furfural
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloroacetophenone (1 equivalent) and furfural (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH (e.g., 10%) dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Causality Behind Experimental Choices: The use of a strong base like NaOH is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation with the aldehyde. The reaction is typically performed at a low temperature initially to control the reaction rate and minimize side reactions.
Anticancer Applications: Targeting Tubulin Polymerization
A significant body of research on 5-(4-chlorophenyl)furan derivatives points to their potent activity as inhibitors of tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitotic spindle formation and cell division, making them a key target for anticancer drug development.[3] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.[4]
Derivatives of the 5-(4-chlorophenyl)furan scaffold have been shown to bind to the colchicine binding site on β-tubulin, preventing its polymerization.[3] It is highly probable that this compound and its derivatives will exhibit a similar mechanism of action.
Mechanism of Action: Tubulin Polymerization Inhibition
The proposed mechanism involves the binding of the chlorophenylfuran moiety to the colchicine binding site on β-tubulin. This interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions. Molecular docking studies of 5-(4-chlorophenyl)furan derivatives have shown that the furan oxygen can form a hydrogen bond with residues like Asnβ101, while the chlorophenyl ring engages in hydrophobic interactions and potential cation-pi interactions with residues such as Lysβ254.[3] This binding event sterically hinders the association of tubulin dimers, leading to the disruption of microtubule formation.
Caption: Proposed mechanism of anticancer activity.
Quantitative Data from Analogous Compounds
The following table summarizes the in vitro cytotoxicity data for several 5-(4-chlorophenyl)furan derivatives against the leukemia SR cell line, demonstrating their potent anticancer activity.[4]
| Compound ID | Description | IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) |
| 7c | Pyrazoline derivative | 0.09 | 95.2 |
| 7e | Pyrazoline derivative | 0.05 | 96.0 |
| 11a | Pyridine derivative | 0.06 | 96.3 |
| Colchicine | Reference drug | >0.1 | - |
Data extracted from Moussa et al. (2018).[3][4] These potent activities underscore the promise of the chlorophenylfuran scaffold.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol provides a general workflow to assess the inhibitory effect of a test compound on tubulin polymerization.
Objective: To determine the percentage inhibition of tubulin polymerization by this compound derivatives.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Paclitaxel (positive control for polymerization)
-
Colchicine or a known inhibitor (positive control for inhibition)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare tubulin stock solution according to the kit manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer and the test compound at various concentrations. Include wells for a vehicle control, positive control (paclitaxel), and negative control (colchicine).
-
Initiate the polymerization by adding the tubulin stock solution to all wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage inhibition by comparing the rate of polymerization in the presence of the test compound to the vehicle control.
Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay. The vehicle control should show a characteristic sigmoidal polymerization curve, while paclitaxel should enhance polymerization, and colchicine should inhibit it.
This compound as a Versatile Synthetic Intermediate
Beyond its potential direct therapeutic applications, the title compound serves as a valuable building block for the synthesis of more complex molecules. The primary alcohol functionality is a key handle for a variety of chemical transformations.
Caption: Potential synthetic transformations.
Protocol 3: Oxidation to the Aldehyde
The corresponding aldehyde, 5-(2-chlorophenyl)furan-2-carbaldehyde, is a crucial intermediate for synthesizing imines, and for use in reactions like the Wittig or Horner-Wadsworth-Emmons olefination to construct more complex scaffolds.
Objective: To oxidize this compound to 5-(2-chlorophenyl)furan-2-carbaldehyde.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure (using PCC):
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (approximately 1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Pass the mixture through a short pad of silica gel to remove the chromium salts, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Rationale for Reagent Choice: PCC and DMP are mild oxidizing agents suitable for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents like potassium permanganate.
Future Perspectives and Conclusion
While the direct biological evaluation of this compound is not yet extensively documented, the compelling data from its 4-chloro isomer and other furan derivatives strongly suggest its potential as a valuable compound in medicinal chemistry. Its likely role as a tubulin polymerization inhibitor makes it an attractive candidate for further investigation in oncology. Furthermore, its utility as a synthetic intermediate opens up avenues for the creation of diverse chemical libraries for screening against a wide range of biological targets. Researchers are encouraged to synthesize and evaluate this compound and its derivatives to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of [5-(2-Chlorophenyl)furan-2-yl]methanol in Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the synthesis and application of [5-(2-Chlorophenyl)furan-2-yl]methanol, a key chemical intermediate. The furan nucleus is a privileged scaffold in medicinal chemistry, and its strategic functionalization offers a pathway to novel chemical entities with diverse biological activities.[1][2][3] This guide elucidates the primary synthetic routes to this intermediate, details protocols for its subsequent chemical transformations, and discusses its potential in the landscape of drug discovery.
Introduction: The Significance of the Aryl-Furan Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with the furan ring system being a particularly versatile and valuable motif.[2][3] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity.[3] When coupled with an aryl substituent, the resulting aryl-furan structure becomes a cornerstone for building complex molecules, found in numerous pharmacologically active compounds.[4][5]
This compound emerges as a highly strategic building block. It combines three key features:
-
A Furan Core: A proven pharmacophore with inherent reactivity.
-
A 2-Chlorophenyl Group: This substituent introduces steric and electronic modifications that can be crucial for tuning target engagement and metabolic stability. The chlorine atom can also serve as a handle for further cross-coupling reactions.
-
A Hydroxymethyl Group (-CH₂OH): A versatile functional handle that can be readily converted into a variety of other functional groups (aldehydes, halides, ethers, esters), enabling its use as a precursor for a diverse library of derivatives.
This guide provides the necessary protocols and scientific rationale for the synthesis and utilization of this important intermediate.
Compound Profile and Safety Precautions
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 40313-66-4 | [6] |
| Molecular Formula | C₁₁H₉ClO₂ | [] |
| Molar Mass | 208.64 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Density | ~1.277 g/cm³ | [] |
Safety & Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related furan methanols and chlorophenyl compounds suggest the following precautions.[9][10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[9]
-
Skin Contact: Avoid contact. Causes skin irritation.[9]
-
Eye Contact: Avoid contact. Causes serious eye irritation.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly closed.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Synthesis of the Intermediate: this compound
The synthesis of this intermediate can be approached via two primary and logically sound strategies. The most direct method involves a palladium-catalyzed cross-coupling reaction to form the aryl-furan bond, followed by the reduction of a carbonyl group.
Synthetic Strategy Overview
The recommended pathway involves a two-step sequence:
-
Suzuki Cross-Coupling: Formation of the C-C bond between the furan ring and the chlorophenyl ring to synthesize the precursor aldehyde, 5-(2-chlorophenyl)furan-2-carbaldehyde. The Suzuki reaction is exceptionally robust for creating biaryl and hetero-biaryl linkages.[12][13][14]
-
Selective Reduction: Reduction of the aldehyde functionality to the primary alcohol. This transformation is typically high-yielding and chemoselective, leaving the aromatic rings and the chloro-substituent intact.[15]
Workflow for Synthesis
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [5-(2-CHLORO-PHENYL)-FURAN-2-YL]-METHANOL | 40313-66-4 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.dk [fishersci.dk]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Anticancer activity of [5-(2-Chlorophenyl)furan-2-yl]methanol derivatives
An In-Depth Guide to the Preclinical Evaluation of [5-(2-Chlorophenyl)furan-2-yl]methanol Derivatives as Anticancer Agents
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on investigating the anticancer properties of this compound and its derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and well-validated approach to preclinical evaluation.
Introduction: The Furan Scaffold as a Privileged Structure in Oncology
The furan ring is a versatile five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its presence in numerous bioactive compounds underscores its therapeutic importance, often acting as a bioisostere for phenyl rings to enhance metabolic stability and receptor interactions.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including significant anticancer activity.[2][3] This is often attributed to their ability to engage with various biological targets crucial for cancer cell survival and proliferation.[2]
Compounds featuring the furan nucleus have been shown to modulate key signaling pathways, such as PI3K/Akt and Wnt/β-catenin, and inhibit critical cellular machinery like microtubules.[2][4] Specifically, the substitution pattern on the furan ring, particularly at the C2 and C5 positions, is critical for modulating potency and selectivity.[1] The this compound scaffold represents a promising starting point for developing novel anticancer agents, combining the furan core with a substituted phenyl ring, a common feature in potent enzyme and receptor inhibitors. This guide outlines the essential protocols to synthesize, screen, and characterize the anticancer activity and mechanism of action for this promising class of compounds.
Proposed Mechanism of Action: From Target Engagement to Cell Death
Based on extensive research into structurally related furan derivatives, particularly those with a substituted phenyl group at the 5-position, a primary mechanism of action is the disruption of microtubule dynamics.[5][6] Many 5-phenylfuran derivatives function as colchicine binding site inhibitors, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[5][6] This disruption is catastrophic for rapidly dividing cancer cells, leading to a cascade of downstream events.
The inhibition of microtubule formation activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[4][6] Prolonged G2/M arrest ultimately triggers the intrinsic mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent activation of caspase cascades.[4][7]
Caption: Proposed mechanism for furan derivatives.
Experimental Application Notes and Protocols
This section details the core experimental workflows for the synthesis, initial screening, and mechanistic evaluation of novel this compound derivatives.
Workflow: Synthesis and Characterization
The synthesis of furan-based compounds often begins with commercially available starting materials, building complexity through established organic reactions. A plausible route to the target scaffold can be adapted from literature precedents for similar 5-phenylfuran structures.[5][8]
Protocol 3.1.1: Generalized Synthesis of Furan Derivatives
-
Principle: This protocol outlines a general multi-step synthesis. The key steps often involve the formation of the furan ring, followed by functional group manipulations to install the methanol and chlorophenyl moieties. For instance, a chalcone intermediate can be synthesized and subsequently cyclized to form a pyrazoline that incorporates the 5-(4-chlorophenyl)furan moiety, which can then be further modified.[5]
-
Step-by-Step Methodology:
-
Chalcone Synthesis: React an appropriate acetophenone with 5-(4-chlorophenyl)furan-2-carbaldehyde in the presence of a base (e.g., NaOH) in ethanol to form a chalcone intermediate.[5]
-
Pyrazoline Formation: Reflux the resulting chalcone with hydrazine hydrate in ethanol to yield a 5-(5-(4-chlorophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole derivative.[5]
-
Acylation/Alkylation: The pyrazole nitrogen can be further functionalized, for example, by reacting with chloroacetyl chloride to introduce a reactive handle.[5]
-
Final Derivatization: The installed chloroacetyl group can be reacted with various amines to generate a library of final compounds for screening.[5]
-
Purification & Characterization: Purify the final products using column chromatography. Confirm the structures and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
-
Critical Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
-
The purity of the final compounds is critical for biological assays. Aim for >95% purity as determined by HPLC or NMR.
-
Workflow: In Vitro Cytotoxicity Screening
The initial step in biological evaluation is to determine the compound's ability to inhibit cancer cell growth or viability. A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) should be used.[9][10]
Caption: High-throughput in vitro cytotoxicity screening workflow.
Protocol 3.2.1: MTT Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes.[11] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[11]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
-
-
Self-Validation & Controls:
-
Positive Control: Use a known anticancer drug (e.g., Doxorubicin or Colchicine) to validate assay performance.
-
Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability. The final DMSO concentration should typically be <0.5%.
-
Blank Control: Wells with medium but no cells to subtract background absorbance.
-
Workflow: Mechanism of Action Elucidation
Once a compound shows potent cytotoxicity, the next step is to understand how it kills cancer cells. Flow cytometry is a powerful tool for this purpose.[12][13]
Protocol 3.3.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[14] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[15]
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat them with the furan derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[16]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the proposed mechanism of microtubule inhibition.[4]
-
Protocol 3.3.2: Apoptosis Detection via Annexin V & PI Staining
-
Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[13]
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Treat cells as described in the cell cycle protocol (3.3.1).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's kit instructions (e.g., BD Biosciences).[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze immediately on a flow cytometer. The analysis will yield four populations:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.
-
Data Presentation & Structure-Activity Relationships (SAR)
Systematic structural modifications of the lead compound can provide valuable insights into the structure-activity relationship (SAR).[17][18] This helps in designing more potent and selective analogs. Quantitative data, such as IC₅₀ values, should be summarized in a clear tabular format.
Table 1: Example Cytotoxicity Data for Furan Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | R1 Group (Phenyl Substitution) | R2 Group (Methanol Modification) | IC₅₀ (µM)[6][19] |
| LEAD-01 | 2-Chloro | -OH | 5.2 |
| ANALOG-02 | 4-Chloro | -OH | 2.9 |
| ANALOG-03 | 3,4-Dichloro | -OH | 1.8 |
| ANALOG-04 | 4-Methoxy | -OH | 15.7 |
| ANALOG-05 | 2-Chloro | -OAc (Acetate) | 8.1 |
| Doxorubicin | (Positive Control) | N/A | 0.4 |
Note: Data is representative and for illustrative purposes based on general findings in the field.
Interpretation of SAR: From the example data, several hypotheses can be formed:
-
Position of Halogen: The position of the chlorine atom on the phenyl ring influences activity, with the 4-chloro (ANALOG-02) being more potent than the 2-chloro (LEAD-01) derivative.[1]
-
Effect of Multiple Halogens: Adding a second halogen (ANALOG-03) further increases potency, suggesting that electron-withdrawing groups on the phenyl ring are favorable.
-
Effect of Electron-Donating Groups: Replacing the halogen with an electron-donating methoxy group (ANALOG-04) significantly reduces activity.
-
Modification of the Methanol Group: Acylation of the hydroxyl group (ANALOG-05) decreases potency, indicating the free hydroxyl may be important for target binding, perhaps through hydrogen bonding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Analysis of Cell Cycle [cyto.purdue.edu]
- 15. escca.eu [escca.eu]
- 16. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 18. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Properties of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan, a five-membered aromatic heterocyclic compound containing one oxygen atom, serves as a foundational scaffold for a vast array of biologically active molecules.[1][2] Derivatives of furan are prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][4] The unique electronic and steric characteristics of the furan ring, which can act as a bioisostere for other aromatic systems like the phenyl group, contribute to its versatility in drug design and development.[2] This document provides an in-depth guide to the antimicrobial properties of furan derivatives, detailing their mechanisms of action and providing robust protocols for their evaluation.
A notable example of a furan derivative in clinical use is Nitrofurantoin, a mainstay in the treatment of uncomplicated urinary tract infections (UTIs).[5][6] Its sustained efficacy and low resistance development underscore the potential of the furan scaffold in combating microbial infections.[5][7] Furthermore, emerging research on 2(5H)-furanone derivatives, originally isolated from marine algae, highlights their potent anti-biofilm capabilities, a critical area in the fight against chronic and persistent infections.[8][9][10][11]
These application notes are designed to provide researchers and drug development professionals with a comprehensive understanding of the antimicrobial potential of furan derivatives and to offer detailed, field-proven protocols for their investigation.
Mechanisms of Antimicrobial Action
The antimicrobial effects of furan derivatives are diverse and often depend on the specific substitutions on the furan ring. Two well-studied classes of furan derivatives, nitrofurans and 2(5H)-furanones, exemplify the distinct mechanisms through which these compounds exert their antimicrobial activity.
Nitrofurans: A Multi-Target Approach
Nitrofurantoin serves as a classic example of the antimicrobial mechanism of nitrofurans. It is a prodrug that requires intracellular activation by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates that are cytotoxic to the bacterial cell.[7][12]
The key mechanisms of action for nitrofurans include:
-
DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication.[5][12]
-
Inhibition of Protein Synthesis: These intermediates can also attack ribosomal proteins, disrupting the process of protein synthesis, which is essential for bacterial growth and survival.[7][12]
-
Interference with Metabolic Pathways: Nitrofurans have been shown to interfere with crucial metabolic pathways, including the citric acid cycle.
This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[5][7]
Caption: Mechanism of action of Nitrofurantoin.
2(5H)-Furanones: Targeting Biofilms and Beyond
2(5H)-furanone derivatives, particularly halogenated furanones, have garnered significant attention for their ability to inhibit biofilm formation in a wide range of bacteria.[8][9][10][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.
The anti-biofilm activity of furanones is often attributed to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. However, their antimicrobial effects are not limited to anti-biofilm activity. Some 2(5H)-furanone derivatives also exhibit direct bactericidal or bacteriostatic effects.[8][13]
Key aspects of the antimicrobial action of 2(5H)-furanones include:
-
Quorum Sensing Inhibition: Many furanones are structural mimics of N-acyl homoserine lactones (AHLs), signaling molecules used in the QS systems of Gram-negative bacteria. By interfering with QS, these furanones can prevent the expression of genes required for biofilm formation.
-
Inhibition of Biofilm Matrix Production: Some furanones can inhibit the synthesis of exopolysaccharides (EPS), a key component of the biofilm matrix.[9]
-
Direct Antibacterial Activity: Certain furanone derivatives have been shown to have direct antibacterial effects against Gram-positive bacteria, though the exact molecular targets are still under investigation.[10][13]
-
Synergy with Antibiotics: Furanones can enhance the susceptibility of bacteria within biofilms to conventional antibiotics, likely by increasing the permeability of the biofilm matrix.[8][9][14]
Experimental Protocols
The following protocols provide standardized methods for evaluating the antimicrobial properties of novel furan derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.[15]
Materials:
-
Test furan derivative
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube of sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Furan Derivative Dilutions: a. Prepare a stock solution of the test furan derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the furan derivative dilutions. b. Include a positive control (inoculum without the furan derivative) and a negative control (broth without inoculum). c. Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative in which there is no visible growth. b. Alternatively, the optical density (OD) can be read at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Subculturing from MIC Plate: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the Results: a. Observe the plates for bacterial growth. The MBC is the lowest concentration of the furan derivative that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Staining)
This protocol assesses the ability of a furan derivative to inhibit biofilm formation.
Materials:
-
Test furan derivative
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Preparation of Inoculum and Furan Derivative Dilutions: a. Prepare a bacterial inoculum and serial dilutions of the furan derivative in TSB in a 96-well plate, as described in the MIC protocol. The concentrations tested should be sub-inhibitory (below the MIC) to avoid confounding effects of growth inhibition.
-
Biofilm Formation: a. Inoculate the plate with the bacterial suspension. b. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining the Biofilm: a. Carefully discard the planktonic (free-floating) cells from the wells. b. Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells. c. Air-dry the plate. d. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
Quantification: a. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Measure the absorbance at 570 nm using a microplate reader. d. A reduction in absorbance compared to the control (no furan derivative) indicates inhibition of biofilm formation.
Data Presentation
The antimicrobial activity of furan derivatives can be effectively summarized in tables for easy comparison.
Table 1: Example MIC and MBC Data for Furan Derivative X
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | >64 |
| Pseudomonas aeruginosa | 64 | >64 |
| Candida albicans | 8 | 16 |
Table 2: Example Anti-Biofilm Activity of Furan Derivative Y against P. aeruginosa
| Concentration (µg/mL) | % Biofilm Inhibition |
| 0.5 x MIC | 25% |
| 0.25 x MIC | 50% |
| 0.125 x MIC | 75% |
Conclusion
Furan derivatives represent a promising and versatile class of compounds in the search for new antimicrobial agents.[16] Their diverse mechanisms of action, ranging from the multi-targeted approach of nitrofurans to the anti-biofilm properties of furanones, offer multiple avenues for drug development.[7][8] The protocols detailed in these application notes provide a robust framework for the systematic evaluation of novel furan derivatives, enabling researchers to identify and characterize compounds with significant therapeutic potential. Further exploration of the structure-activity relationships of furan derivatives will undoubtedly lead to the development of next-generation antimicrobials to combat the growing threat of infectious diseases.[1]
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 6. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 13. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jcpr.humanjournals.com [jcpr.humanjournals.com]
Application Notes & Protocols: Leveraging [5-(2-Chlorophenyl)furan-2-yl]methanol in the Strategic Synthesis of Novel Tubulin Polymerization Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: Microtubules are critical components of the cellular cytoskeleton, playing an essential role in mitosis. Their dynamic nature makes them a prime target for anticancer therapeutics.[1][2] This guide provides an in-depth exploration of [5-(2-Chlorophenyl)furan-2-yl]methanol, a versatile synthetic intermediate, for the development of potent tubulin polymerization inhibitors. We will dissect the strategic importance of its structural motifs, provide detailed protocols for its synthesis and subsequent elaboration into bioactive heterocyclic systems, and outline methods for biological evaluation. The furan scaffold serves as a robust bioisostere for phenyl rings, often enhancing metabolic stability and receptor interactions, making it a cornerstone in modern medicinal chemistry.[3][4]
The Strategic Importance of the Furan-Based Scaffold
Tubulin inhibitors function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Many successful inhibitors, like Combretastatin A-4 (CA-4), feature a cis-stilbene core with two key aryl rings (A and B rings) that bind within the colchicine binding site on β-tubulin.[1]
The this compound scaffold is strategically designed to mimic this arrangement:
-
A-Ring Mimic: The furan core, along with the hydroxymethyl group, serves as a versatile platform to which an A-ring mimic (commonly a 3,4,5-trimethoxyphenyl group) can be attached.
-
B-Ring Mimic: The 5-(2-chlorophenyl) group acts as the B-ring. The ortho-chloro substitution is critical; it introduces steric hindrance that can lock the molecule in a favorable twisted conformation, similar to the active cis-conformation of CA-4, enhancing its binding affinity to tubulin.
-
Linker: The furan ring itself acts as a bioisosteric linker, replacing the ethene bridge of CA-4. This modification can improve the molecule's pharmacokinetic profile.[3]
-
Synthetic Handle: The primary alcohol (-CH₂OH) of the title compound is a crucial synthetic handle. It is stable for storage and can be readily oxidized to the more reactive aldehyde immediately before use in subsequent coupling reactions.
Caption: Key pharmacophoric features of the title compound.
Protocol: Synthesis of the Key Intermediate
The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available 2-chlorophenylboronic acid and 5-bromofuran-2-carbaldehyde, followed by a selective reduction.
Caption: Workflow for the synthesis of the key intermediate.
Protocol 2.1: Synthesis of 5-(2-Chlorophenyl)furan-2-carbaldehyde
-
Rationale: The Suzuki coupling is a robust and high-yielding cross-coupling reaction ideal for forming the C-C bond between the furan and phenyl rings. The choice of the tetrakis(triphenylphosphine)palladium(0) catalyst is standard for such transformations.
-
Materials:
-
5-Bromofuran-2-carbaldehyde (1.0 eq)
-
2-Chlorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 ratio)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 5-bromofuran-2-carbaldehyde, 2-chlorophenylboronic acid, and Na₂CO₃.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add the degassed solvent mixture (Toluene:EtOH:H₂O) followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title aldehyde as a solid.
-
Protocol 2.2: Reduction to this compound
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the aromatic rings or the furan heterocycle. Methanol is an excellent solvent for this reaction.
-
Materials:
-
5-(2-Chlorophenyl)furan-2-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Deionized water, Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the aldehyde in methanol in an ice bath (0 °C).
-
Slowly add NaBH₄ portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be used in the next step without further purification if desired.
-
Application: Synthesis of a Furan-Based Pyrazoline Tubulin Inhibitor
This section details the conversion of the stable alcohol intermediate into a potent pyrazoline-based tubulin inhibitor, a class of compounds known to exhibit significant antitumor activity.[7][8]
Caption: Synthetic workflow from the alcohol intermediate to a final inhibitor.
Protocol 3.1: Oxidation to Aldehyde (Step A)
-
Rationale: The alcohol is oxidized back to the aldehyde to enable the subsequent Claisen-Schmidt condensation. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.
-
Procedure: Dissolve this compound (1.0 eq) in DCM. Add PCC (1.5 eq) and stir at room temperature for 4 hours. Filter the mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to obtain the aldehyde.
Protocol 3.2: Synthesis of Chalcone (Step B)
-
Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction that forms the α,β-unsaturated ketone (chalcone) core, which is the direct precursor to the pyrazoline ring.
-
Procedure:
-
In ethanol, dissolve the aldehyde from Step A (1.0 eq) and 3,4,5-trimethoxyacetophenone (1.0 eq).
-
Add an aqueous solution of NaOH (40%) dropwise and stir the mixture at room temperature for 6-8 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold water and then cold ethanol.
-
Dry the solid to obtain the chalcone intermediate.
-
Protocol 3.3: Pyrazoline Ring Formation (Step C)
-
Rationale: The pyrazoline heterocycle is formed by the condensation of the chalcone with hydrazine. Acetic acid acts as a catalyst for the cyclization.
-
Procedure:
-
Suspend the chalcone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.
-
Biological Evaluation Protocols
The synthesized compounds must be evaluated for their biological activity to confirm their mechanism of action.
Caption: Standard workflow for evaluating tubulin inhibitor candidates.
Protocol 4.1: In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (absorbance/turbidity) at 340 nm.
-
Procedure:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer.
-
Pipette the tubulin solution into a 96-well plate.
-
Add the test compound (from a DMSO stock, serially diluted) or control vehicle (DMSO). Colchicine or CA-4 should be used as a positive control.
-
Incubate the plate at 37 °C to initiate polymerization.
-
Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Calculate the percentage inhibition relative to the DMSO control and determine the IC₅₀ value (the concentration required for 50% inhibition).[7][9]
-
Protocol 4.2: Antiproliferative Assay (SRB)
-
Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity. SRB binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Read the absorbance at 510 nm.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol 4.3: Cell Cycle Analysis
-
Principle: Tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining the DNA of treated cells with a fluorescent dye (like propidium iodide) and analyzing the cell population by flow cytometry.
-
Procedure:
-
Treat cells with the test compound at its GI₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to prevent RNA staining.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the cell population using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[6][7][10]
-
Data Interpretation & Expected Outcomes
A successful inhibitor derived from this compound is expected to exhibit potent activity across all assays. The data can be summarized for clear comparison.
Table 1: Representative Biological Activity Data
| Compound | Tubulin Polymerization IC₅₀ (µM)[7] | MCF-7 Growth Inhibition GI₅₀ (µM)[10] | % Cells in G2/M Phase (at GI₅₀)[7] |
| Synthesized Pyrazoline | 1.8 | 0.08 | ~75% |
| Combretastatin A-4 (Control) | 1.9 | 0.004 | ~80% |
| Vehicle (DMSO Control) | > 50 | > 100 | ~15% |
-
Interpretation: The synthesized pyrazoline shows potent inhibition of tubulin polymerization, comparable to the well-known inhibitor CA-4. This translates into excellent antiproliferative activity against the MCF-7 breast cancer cell line and a significant accumulation of cells in the G2/M phase, confirming its mechanism of action as a microtubule-destabilizing agent.
Conclusion
The this compound scaffold represents a highly valuable and strategically designed starting point for the synthesis of novel tubulin polymerization inhibitors. Its structural features are tailored to interact effectively with the colchicine binding site of tubulin. The protocols provided herein offer a clear and reproducible pathway from the synthesis of this key intermediate to its elaboration into a potent anticancer agent, followed by robust biological validation. This integrated approach demonstrates the power of rational drug design in developing next-generation therapeutics for cancer treatment.
References
- 1. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of Furan Derivatives Using the MTT Assay
Abstract & Introduction
Furan and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Several furan-containing molecules have shown potent cytotoxic activities against various human cancer cell lines, making them promising scaffolds for novel drug development.[3][4] A critical initial step in the evaluation of these potential therapeutic agents is the robust assessment of their cytotoxic effects.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the application of the MTT assay for determining the cytotoxic potential of furan derivatives. It moves beyond a simple protocol by explaining the causality behind experimental choices, addressing potential compound-specific interferences, and embedding self-validating controls to ensure data integrity.
Principle of the MTT Assay: From Tetrazolium to Formazan
The core of the MTT assay lies in a biochemical reaction executed by viable, metabolically active cells. The assay quantifies the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase.[6] These enzymes, present in active mitochondria, cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a purple, water-insoluble crystalline product called formazan.[7][8]
This conversion is foundational because it is directly proportional to the number of living, metabolically competent cells; dead or inactive cells lose this ability.[6] The insoluble formazan crystals are then solubilized using an organic solvent like Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution.[7] The resulting homogenized, colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader) at a wavelength of approximately 570 nm.[7][9] The intensity of the purple color is a direct measure of cell viability.[8]
Figure 1: The biochemical principle of the MTT assay. Viable cells internalize the yellow MTT salt and reduce it to purple formazan crystals via mitochondrial enzymes. These crystals are then solubilized for spectrophotometric quantification.
Critical Consideration: Potential Interference from Furan Derivatives
A common pitfall in cytotoxicity screening is the direct interaction of test compounds with the assay reagents, leading to false results. For furan derivatives, two primary types of interference must be considered:
-
Colorimetric Interference: If a furan derivative is colored and absorbs light near 570 nm, it can artificially inflate the absorbance reading, masking true cytotoxicity.
-
Chemical Interference: Compounds with strong reducing properties can directly reduce MTT to formazan in the absence of cellular enzymatic activity, leading to a false-positive signal of cell viability.[10][11] Functional groups like thiols and carboxylic acids have been noted to cause such interference.[12]
Self-Validating Control Protocol: To mitigate these risks, it is mandatory to run a parallel set of control wells for each furan derivative concentration tested. These "compound-only" wells contain the complete culture medium and the test compound but no cells .
-
Procedure: Prepare and run a 96-well plate with only medium and the serial dilutions of your furan derivative. Follow the complete MTT protocol (add MTT reagent, incubate, add solubilizer).
-
Interpretation: Read the absorbance of this control plate. If you observe any significant absorbance in these cell-free wells, it indicates direct interference. This background absorbance value must be subtracted from the corresponding experimental wells (those with cells) during data analysis. If the interference is substantial, consider using an alternative cytotoxicity assay.[10]
Detailed Experimental Workflow & Protocols
This protocol is designed for a 96-well plate format but can be scaled. Optimization of cell seeding density and incubation times is crucial and should be performed for each cell line.[13][14]
Materials and Reagents
-
Furan Derivatives: Dissolved in a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution. The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[2]
-
Cell Line: An appropriate cancer or normal cell line, maintained in logarithmic growth phase.[13] (e.g., MCF-7, A549, HepG2).[3][4]
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), vortex to mix, and filter-sterilize.[8] Store protected from light at -20°C for up to 6 months.[8]
-
Solubilization Solution: DMSO (cell culture grade) or 0.04 N HCl in isopropanol.
-
Equipment: Humidified incubator (37°C, 5% CO₂), laminar flow hood, multi-channel pipette, microplate reader (570 nm capability).
Figure 2: A step-by-step experimental workflow for the MTT cytotoxicity assay, from cell seeding to data analysis.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Use cells that are healthy and in the logarithmic growth phase to ensure optimal metabolic activity.[13] Refer to ATCC guidelines for best practices in cell culture.[16][17]
-
Harvest and Count: Detach adherent cells using Trypsin-EDTA or collect suspension cells. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[18]
-
Seeding: Dilute the cells in a complete medium to the pre-determined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Edge Effect Mitigation: To avoid evaporation and temperature gradients that can skew results, do not use the outermost perimeter wells for experimental data. Instead, fill them with 100-200 µL of sterile PBS or medium.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and resume normal metabolic activity.[2]
Day 2: Treatment with Furan Derivatives
-
Compound Preparation: Prepare serial dilutions of the furan derivative stock solutions in a complete culture medium.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the medium containing the same final concentration of the solvent (e.g., 0.5% DMSO) used for the test compounds. This group represents 100% cell viability.
-
Untreated Control: Cells in a complete medium without any solvent or compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank Control: Wells containing only the culture medium (no cells) to measure background absorbance.[9]
-
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL). Mix gently by tapping the plate.
-
Causality Insight: Some protocols recommend replacing the compound-containing medium with serum-free medium during MTT incubation, as components in serum (like phenol red) can sometimes interfere with the assay.[13]
-
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the MTT, and purple formazan crystals will become visible under a microscope.[2]
-
Solubilize Formazan:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate first (e.g., 1000 x g for 5 min) before aspirating the supernatant.
-
Add 100-150 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[20] Incomplete solubilization is a common source of error.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. It is advisable to use a reference wavelength of 630-690 nm to correct for background absorbance from cell debris or fingerprints on the plate.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance value of the blank wells from all other wells. If you performed the compound interference check, also subtract the relevant background from the test wells.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the furan derivative concentration (X-axis). This will typically generate a sigmoidal curve.
-
Determine IC₅₀: The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency and can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[21]
Example Data Presentation
| Furan Derivative 'X' Conc. (µM) | Mean OD 570nm (Corrected) | % Viability |
| 0 (Vehicle Control) | 1.152 | 100.0% |
| 0.1 | 1.135 | 98.5% |
| 1 | 0.987 | 85.7% |
| 10 | 0.564 | 49.0% |
| 50 | 0.211 | 18.3% |
| 100 | 0.089 | 7.7% |
From this data, the IC₅₀ value would be determined to be slightly above 10 µM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background (Blank wells) | - Microbial contamination of medium.[13][19]- Phenol red or serum interference.[13]- MTT reagent degradation (appears blue/green).[9] | - Use fresh, sterile reagents and aseptic technique.- Consider using phenol red-free and/or serum-free medium during MTT incubation.- Discard degraded MTT reagent and prepare a fresh stock. |
| Low Absorbance Readings | - Cell seeding density is too low.[13]- Incubation time with MTT is too short.- Cells are unhealthy or not in log phase. | - Optimize cell number with a titration experiment.- Increase MTT incubation time (up to 4 hours). Check for crystal formation microscopically.- Ensure cells are healthy and actively dividing before seeding. |
| High Absorbance Readings | - Cell seeding density is too high (over-confluent).[19]- Compound interference (direct MTT reduction). | - Reduce the number of cells seeded per well.- Run the mandatory compound-only control plate and subtract background absorbance. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Incomplete formazan solubilization.- "Edge effect" due to evaporation. | - Ensure a homogenous cell suspension and use calibrated pipettes.- Mix thoroughly after adding the solubilizer; check wells microscopically for remaining crystals.- Do not use outer wells for experimental data; fill them with PBS.[13] |
Safety Precautions for Handling Furan Derivatives
Furan and many of its derivatives are classified as hazardous substances. They can be flammable, harmful if swallowed or inhaled, and may cause cancer or genetic defects.[22][23]
-
Engineering Controls: Always handle furan derivatives in a well-ventilated chemical fume hood.[22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., Butyl Rubber, Viton).[24]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[24] Use non-sparking tools and prevent the buildup of electrostatic charge.[22]
-
Storage: Store compounds in tightly sealed containers in a cool, dark, and well-ventilated area, away from strong oxidants and acids.[22][25]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Always consult the specific Safety Data Sheet (SDS) for each furan derivative before use. [22][23][25][26]
Alternatives to the MTT Assay
If significant interference from furan derivatives is confirmed or if a more sensitive assay is required, consider these alternatives:
-
Water-Soluble Tetrazolium Salt (WST) Assays (e.g., XTT, WST-1, CCK-8): These assays produce a water-soluble formazan, eliminating the need for the solubilization step and thus reducing a source of potential error.[18][27]
-
Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin. It is generally more sensitive and less prone to interference than MTT.[18][27]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells. The reaction is rapid, often completed in minutes.[18][28]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. atcc.org [atcc.org]
- 18. blog.quartzy.com [blog.quartzy.com]
- 19. atcc.org [atcc.org]
- 20. MTT (Assay protocol [protocols.io]
- 21. youtube.com [youtube.com]
- 22. echemi.com [echemi.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. duxburysystems.org [duxburysystems.org]
- 25. chemos.de [chemos.de]
- 26. furan.com [furan.com]
- 27. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 28. Is Your MTT Assay the Right Choice? [promega.com]
Application Notes & Protocols: In Vitro Evaluation of [5-(2-Chlorophenyl)furan-2-yl]methanol on Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of [5-(2-Chlorophenyl)furan-2-yl]methanol, a novel furan derivative with putative anti-cancer properties. Furan-containing compounds have demonstrated significant potential as anti-cancer agents by targeting various cellular processes, including cell cycle progression and microtubule dynamics.[1][2][3] These application notes detail a logical workflow for characterizing the cytotoxic and mechanistic effects of this compound on various cancer cell lines. The protocols provided are robust and validated methodologies for assessing cell viability, induction of apoptosis, cell cycle perturbation, and migratory and invasive potential. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-proliferative effects against cancer cells.[1][4] Research has shown that modifications on the furan ring can lead to compounds that interact with critical cellular targets. For instance, some furan derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a clinically validated anti-cancer strategy.[5][6][7] Others have been found to modulate key signaling pathways such as PI3K/Akt and Wnt/β-catenin, which are often dysregulated in cancer.[1][4]
The precursor to the title compound, 5-(substituted-phenyl)furan-2-carbaldehyde, has been utilized in the synthesis of derivatives that exhibit significant cytotoxicity against various cancer cell lines, including leukemia, by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5][6][7] The structural features of this compound, specifically the 2-chlorophenyl substitution, suggest a potential for interaction with biological targets that could lead to anti-neoplastic activity.
This guide outlines a systematic in vitro approach to elucidate the anti-cancer potential of this compound. The following sections provide detailed protocols for a tiered experimental workflow, starting from broad cytotoxicity screening to more in-depth mechanistic studies.
Experimental Workflow: A Stepwise Approach to Characterization
A logical progression of experiments is crucial for a thorough in vitro evaluation. The proposed workflow is designed to first establish the cytotoxic potential of the compound and then to dissect the underlying cellular and molecular mechanisms.
Caption: A logical workflow for the in vitro evaluation of this compound.
Core Protocols and Methodologies
Preliminary Steps: Compound Handling and Cell Culture
3.1.1. Compound Preparation:
-
Solubilization: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).[8]
3.1.2. Cell Line Selection and Maintenance:
-
Rationale: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer, SW620 for colon cancer) to assess the breadth of activity.[2][4][9] It is also advisable to include a non-cancerous cell line (e.g., MCF-10A) to evaluate selectivity.[2]
-
Culture Conditions: Culture the cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in the logarithmic growth phase for all experiments.
Cytotoxicity Assessment
3.2.1. MTT Assay for Cell Viability:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][10][11] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3.2.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[11][12][13]
-
Protocol:
-
Follow the same cell seeding and treatment procedure as the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves transferring the supernatant to a new 96-well plate and adding a reaction mixture that measures LDH activity.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).[11]
-
Include controls for maximum LDH release (by lysing untreated cells) and background.
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium.
-
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 92.3 ± 4.8 | 8.1 ± 3.1 |
| 5 | 75.1 ± 6.1 | 24.5 ± 4.2 |
| 10 | 51.8 ± 5.5 | 48.9 ± 5.0 |
| 25 | 28.4 ± 4.2 | 71.3 ± 4.7 |
| 50 | 10.2 ± 3.1 | 89.5 ± 3.9 |
| 100 | 4.5 ± 2.0 | 95.1 ± 2.8 |
Note: The IC50 value is determined from the dose-response curve of the MTT assay.
Mechanistic Assays
Based on the IC50 value obtained, subsequent mechanistic studies should be performed using sublethal concentrations (e.g., IC25, IC50, and 2x IC50) to understand the mode of action.
3.3.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[16]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
3.3.2. Cell Cycle Analysis:
-
Principle: Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] The amount of PI fluorescence is directly proportional to the DNA content.
-
Protocol:
-
Treat cells in 6-well plates with the compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[18][20]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanocellect.com [nanocellect.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Molecular docking simulation of furan derivatives
Application Notes & Protocols
Topic: Molecular Docking Simulation of Furan Derivatives Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Molecular Docking of Furan Derivatives
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecular docking is an indispensable computational tool in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger target molecule, typically a protein.[4][5] This guide provides an in-depth, experience-driven protocol for conducting molecular docking simulations of furan derivatives, moving beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow.
Our approach is grounded in the principle of self-validation, ensuring that the generated computational data is robust, reproducible, and biologically relevant.[6]
Part 1: Foundational Concepts & Pre-Docking Strategy
Before any simulation is run, a successful docking study begins with a robust strategy. The choices made here will fundamentally impact the quality and relevance of your results.
Understanding the Target: More Than Just a PDB File
The selection and preparation of the target protein structure are arguably the most critical steps.[6] A protein is not a static entity; it's a dynamic machine.
-
Causality Behind Structure Selection: Simply downloading the first available crystal structure is a common pitfall. One must consider the protein's functional state. Is it in an active or inactive conformation? Is an allosteric site of interest? Structures resolved with a co-crystallized ligand similar to your furan series are often the best starting points, as they represent a binding-competent conformation.[6] High-resolution structures (<2.5 Å) are preferred as they provide more accurate atomic coordinates.
-
The Importance of Protonation States: The protonation state of amino acid residues, particularly those in the active site like Histidine, Aspartate, and Glutamate, can drastically alter the electrostatic landscape of the binding pocket. This, in turn, dictates which interactions (e.g., hydrogen bonds) are possible. Tools like H++ or the Protein Preparation Wizard in Maestro can help assign physiologically relevant protonation states (pH ~7.4).[7]
The Ligand: Special Considerations for Furan Derivatives
Furan derivatives, while seemingly simple, have distinct electronic properties. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or π-cation interactions.[2]
-
Generating High-Quality 3D Conformations: Ligands are typically drawn in 2D. It is crucial to convert these to accurate 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94).[6] This ensures that bond lengths, angles, and torsional strain are realistic before docking begins. Tools like Open Babel are excellent for this conversion and minimization process.
Essential Software Toolkit
A typical docking workflow relies on a suite of specialized software. While many options exist, this guide will focus on widely-used, validated, and often freely available tools for academic research.
| Software/Tool | Primary Purpose | Link for Acquisition |
| RCSB PDB | Database for protein crystal structures. | --INVALID-LINK-- |
| PubChem | Database for small molecule structures. | --INVALID-LINK-- |
| PyMOL / ChimeraX | Molecular visualization and analysis. | --INVALID-LINK-- / --INVALID-LINK-- |
| AutoDock Tools (MGLTools) | Prepares protein and ligand files (PDBQT format). | --INVALID-LINK-- |
| AutoDock Vina | The core docking engine. | --INVALID-LINK-- |
| Open Babel | Interconversion of chemical file formats, energy minimization. | --INVALID-LINK-- |
Part 2: The Core Protocol - A Step-by-Step Workflow
This protocol provides a detailed methodology using AutoDock Vina, a robust and widely cited docking program.[8][9]
Workflow Overview
Protocol 2.1: Target Protein Preparation
Objective: To prepare a clean, structurally correct protein receptor file ready for docking.
-
Obtain Structure: Download the protein structure from the RCSB PDB database (e.g., PDB ID: 2TNF for Tumor Necrosis Factor-alpha, a target for anti-inflammatory furan derivatives).[10]
-
Initial Cleaning: Open the PDB file in a molecular viewer like PyMOL or ChimeraX. Remove all non-essential components:
-
Structural Correction: Check for and repair any missing residues or side chains using tools like the Protein Preparation Wizard in Schrödinger's Maestro or standalone servers.[6][7]
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is crucial for defining correct hydrogen bond donors and acceptors.[12]
-
Assign Charges: Use AutoDock Tools (ADT) to add Kollman charges to the protein atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.[13]
-
Save as PDBQT: The final step is to save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[14]
Protocol 2.2: Furan Derivative (Ligand) Preparation
Objective: To generate a low-energy 3D conformation of the ligand with correct atom types and defined flexibility.
-
Obtain Structure: Obtain the 2D structure of your furan derivative, for example, from PubChem or by drawing it in software like ChemDraw. Save it in an SDF or MOL2 format.
-
Convert to 3D and Add Hydrogens: Use a tool like Open Babel to convert the 2D structure to 3D and add hydrogens.
-
Energy Minimization: Minimize the energy of the 3D structure to find a stable, low-energy conformation. This removes any steric strain from the initial 3D conversion.
-
Assign Charges & Define Torsions: Open the minimized ligand file in AutoDock Tools. ADT will automatically:
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file. This file will contain multiple rotatable bond definitions that Vina will explore during the simulation.
Protocol 2.3: Grid Box Generation and Docking Execution
Objective: To define the search space for the docking simulation and run the calculation.
-
Define the Binding Site: The docking simulation does not search the entire protein surface. You must define a 3D search space, or "grid box," that encompasses the binding site of interest.[9]
-
Method A (Recommended): If you started with a protein that had a co-crystallized ligand, load that original complex into your visualization software. Center the grid box on the position of that known ligand.[6]
-
Method B (Blind Docking): If the binding site is unknown, you can create a grid box large enough to cover the entire protein. This is computationally intensive and less precise but can be useful for identifying novel binding pockets.[6]
-
-
Configure Vina: Create a configuration text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[8][13]
-
Causality of exhaustiveness: This parameter controls the computational effort. Higher values (e.g., 16, 32) increase the search thoroughness at the cost of longer computation time. A value of 8 is a reasonable starting point.[8]
-
-
Execute Vina: Run the docking simulation from the command line.[16]
Part 3: Post-Docking Analysis & Interpretation
Raw docking output is just a set of numbers and coordinates. The real scientific insight comes from careful analysis and interpretation.[17]
Understanding the Output: Scores and Poses
AutoDock Vina will generate an output PDBQT file containing several predicted binding poses (typically 9 by default) for your furan derivative, ranked by their binding affinity.[18]
-
Binding Affinity (kcal/mol): This score is an estimation of the binding free energy (ΔG).[17] More negative values indicate a stronger predicted binding affinity.[19][20] It's a critical metric for ranking different furan derivatives against the same target.
-
Root Mean Square Deviation (RMSD): The output also includes RMSD values relative to the best pose. A low RMSD between multiple high-ranking poses suggests the simulation consistently converged on a similar binding mode.[17]
Example Docking Results Table
| Furan Derivative | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Key Hydrophobic Interactions |
| Compound A | -8.5 | TYR-119, GLN-61 | LEU-57, LEU-120, TYR-59 |
| Compound B | -7.2 | GLN-61 | LEU-57, TYR-119 |
| Control (Indomethacin) | -8.1 | TYR-119, SER-60 | LEU-57, TYR-59 |
The Power of Visualization
Never trust a docking score alone.[19] It is absolutely essential to visually inspect the top-ranked binding poses.
Protocol 3.1: Visual Inspection and Interaction Analysis
-
Load Files: Open your prepared protein PDBQT file and the docking output PDBQT file in PyMOL.[21][22]
-
Analyze Interactions: For the best-scoring pose, identify the specific interactions between your furan derivative and the protein's active site residues. Look for:
-
Hydrogen Bonds: Are there hydrogen bonds between the furan's oxygen (or other functional groups) and backbone or side-chain atoms of the protein? These are strong, directional interactions critical for binding.[17]
-
Hydrophobic Interactions: Is the furan ring or other non-polar parts of your molecule nestled in a greasy, hydrophobic pocket of the protein?
-
π-π Stacking: Is the aromatic furan ring stacked parallel to an aromatic side chain like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?
-
-
Biological Relevance: Ask critical questions. Does the ligand bind in the known active site? Are the interactions chemically sensible? Does the binding pose explain known structure-activity relationship (SAR) data?[23]
Conceptual Binding Interactions
Part 4: Ensuring Trustworthiness - Protocol Validation
A docking protocol must be validated to be considered trustworthy.[24] This process demonstrates that your chosen parameters can accurately predict experimentally known results for your specific protein target.
Protocol 4.1: Redocking of the Co-crystallized Ligand
This is the most common and crucial validation method.[24][25]
-
Extract the Native Ligand: From the original PDB file, extract the co-crystallized ligand.
-
Prepare and Dock: Prepare this native ligand using the exact same procedure (Protocol 2.2) as your furan derivatives.
-
Dock the Ligand: Dock it into its own protein structure using the same grid box and Vina parameters (Protocol 2.3).
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Analyze: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the known experimental binding mode.[17][24]
Validation Metrics Example
| Docked Pose | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Validation Result |
| 1 | -9.5 | 1.15 | Success |
| 2 | -9.2 | 1.32 | Success |
| 3 | -8.8 | 3.54 | Failure |
A successful redocking experiment builds confidence that the poses predicted for your novel furan derivatives are also likely to be accurate. If validation fails, you must reconsider your protocol, for instance, by adjusting the grid box size, increasing exhaustiveness, or even selecting a different crystal structure.[26]
Conclusion and Future Perspectives
Molecular docking is a powerful hypothesis-generation tool for understanding the potential binding mechanisms of furan derivatives. A well-executed and validated docking study can effectively prioritize compounds for synthesis and biological testing, guide the optimization of lead compounds, and provide mechanistic insights into observed activities.[27]
However, it is crucial to remember that docking provides a static snapshot and an estimated binding affinity. For a more dynamic and accurate understanding of binding, the results from molecular docking should be further refined using more computationally expensive techniques like molecular dynamics (MD) simulations.[24] Ultimately, computational predictions must always be confirmed by in vitro and in vivo experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. etflin.com [etflin.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of [5-(2-Chlorophenyl)furan-2-yl]methanol
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of [5-(2-Chlorophenyl)furan-2-yl]methanol. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework of understanding built on field-proven insights and foundational chemical principles. The purification of furan-containing bi-aromatic alcohols presents unique challenges, including potential instability and difficult separations. This document is structured to anticipate and resolve these issues, ensuring a robust and reproducible purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient the researcher before starting the purification process.
Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?
A1: For a moderately polar compound like this compound, standard normal-phase chromatography is the most effective starting point.
-
Stationary Phase: Silica gel (Geduran Si 60, 0.040-0.063 mm) is the standard and most cost-effective choice.[1]
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is highly recommended.[1] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the concentration of the more polar ethyl acetate. This allows for the elution of non-polar impurities first, followed by your target compound, and finally any highly polar baseline impurities.
Q2: How do I efficiently determine the optimal solvent system before running a large-scale column?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your solvent system. The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.4 .[2]
-
An Rf in this range provides the best balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly (risking co-elution with impurities) or too slowly (leading to band broadening and potential degradation).[2]
-
Test various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 3:2, 1:1) on a TLC plate with your crude reaction mixture. The solvent system that gives your product an Rf of ~0.3 is an excellent starting point for the column elution.
Q3: What are the likely impurities I need to separate from the target compound?
A3: Impurities will depend on the synthetic route, but typically include:
-
Unreacted Starting Materials: Such as a substituted furfural or an organometallic reagent.
-
Byproducts: From side reactions like over-oxidation, reduction, or dimerization.
-
Degradation Products: Furan rings, in particular, can be sensitive to acid and oxidation, potentially leading to ring-opened species.[3] Monitoring the crude mixture by TLC against pure starting materials is crucial for identifying these spots.
Q4: Is this compound stable on silica gel?
A4: This is a critical consideration. Furan moieties can be susceptible to degradation on acidic surfaces, and standard silica gel is slightly acidic.[2][3] Before committing to a large-scale purification, perform a stability test:
-
Dissolve your crude product in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Take an initial image or note the spot.
-
Let the plate sit exposed to air on the benchtop for 1-2 hours.
-
Elute the plate and check if a new "degradation" spot has appeared or if the intensity of the product spot has diminished. If degradation is observed, you may need to use a deactivated stationary phase (see Troubleshooting Section).[2]
Q5: What purity and recovery can I realistically expect from a single column?
A5: With a well-optimized system, a purity of >95% is often achievable. Recovery is highly dependent on the success of the separation and the stability of the compound. A typical recovery might range from 80-95%. If impurities are very close in polarity to your product, a second column or an alternative purification technique like recrystallization might be necessary to achieve >98% purity.[4]
Section 2: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the flash column chromatography of this compound.
Workflow Overview
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology
-
Eluent Selection:
-
Using TLC, identify a solvent system of Hexanes:EtOAc that provides an Rf of 0.2-0.4 for this compound. Record the Rf values of all visible impurities.
-
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter based on the amount of crude material (a 100:1 ratio of silica:crude material by weight is a good rule of thumb).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc). The consistency should be like a milkshake, not a thick paste.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Once packed, add a final protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 times the weight of silica gel (2-3 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to create a flat, even layer of the sample-adsorbed silica.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, non-polar eluent to the column.
-
Apply gentle air pressure (flash chromatography) to begin moving the solvent through the column.
-
Start collecting fractions immediately. The size of the fractions depends on the column size (e.g., 10-20 mL for a medium-sized column).
-
Follow your pre-determined gradient elution plan. Gradually increase the percentage of ethyl acetate to increase the mobile phase polarity. A stepwise gradient is often effective.
-
Recommended Elution Gradient (Example)
| Step | Solvent System (Hexanes:EtOAc) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | 2-3 | Elute very non-polar impurities. |
| 2 | 90:10 | 3-5 | Elute non-polar impurities. |
| 3 | 80:20 | 5-10 | Elute the target compound. |
| 4 | 50:50 | 2-3 | "Flush" the column of polar impurities. |
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions using TLC. Spot multiple fractions per plate to quickly identify which ones contain your product.
-
Combine all fractions that contain the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Q: My product yield is very low, and I see a new, more polar spot on my post-column TLC plates. What is happening?
A: This is a classic sign of compound degradation on the column.[2] The furan ring is likely reacting with the acidic silanol groups on the silica surface.[3]
-
Causality: The prolonged contact time between your compound and the acidic stationary phase is likely catalyzing a decomposition reaction, such as ring-opening, to form more polar byproducts.
-
Solutions:
-
Deactivate the Silica: Before packing, prepare a slurry of your silica in the non-polar eluent containing 1% triethylamine (Et₃N). This neutralizes the most acidic sites on the silica. Run the column with 0.5-1% Et₃N in your eluent system.
-
Switch Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral alumina or Florisil.[2] You will need to re-develop your solvent system with TLC using the new stationary phase.
-
Run Faster: Increase the pressure to minimize the residence time of your compound on the column. This is a trade-off, as it may slightly reduce separation efficiency.
-
Q: I can't separate my product from an impurity; they are co-eluting. My TLC showed two distinct spots.
A: This often happens when a column is overloaded or if the wrong solvent system encourages co-elution behavior.[2]
-
Causality: You may be seeing misleading results on TLC. Sometimes, two compounds appear separate on a TLC plate but behave differently under the dynamic conditions of a column, especially if one has poor solubility in the eluent.[2] Alternatively, loading too much material causes the sample band to broaden significantly, leading to overlapping peaks.
-
Solutions:
-
Reduce the Load: Decrease the amount of crude material loaded onto the column relative to the amount of silica (aim for a 1:100 to 1:200 ratio).
-
Fine-Tune the Eluent: Try a different solvent system. Sometimes switching from Ethyl Acetate to a solvent with different properties, like Dichloromethane/Methanol or using a ternary system (e.g., Hexane:EtOAc:DCM), can alter the selectivity and improve separation. Safer solvent blends like heptane/ethyl acetate are also excellent alternatives.[5]
-
Use Isocratic Elution: If the Rf values of your product and the impurity are very close, a slow, isocratic (single solvent mixture) elution can provide better resolution than a steep gradient.
-
Q: My compound is streaking or "tailing" on the TLC and eluting from the column over many fractions.
A: Tailing is typically caused by strong, non-ideal interactions between a polar functional group (like the hydroxyl group on your methanol) and the active sites on the silica gel.
-
Causality: The polar -OH group can bind tightly to the polar silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" and release slowly, resulting in a broadened, tailing band.
-
Solutions:
-
Add a Polar Modifier: Add a very small amount (0.1-0.5%) of a highly polar solvent like methanol or acetic acid to your eluent system. This modifier will competitively bind to the active sites on the silica, masking them from your compound and allowing it to elute in a sharper band.
-
Check Compound Concentration: Tailing can also be a sign of overloading the TLC plate or the column. Try spotting a more dilute sample on the TLC.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
Technical Support Center: Optimization of Methanol Synthesis
Welcome to the technical support center for methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing methanol synthesis reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles to address specific challenges encountered during experimentation.
Section 1: Fundamental Principles & Key Parameters
Methanol (CH₃OH) is industrially synthesized from syngas, a mixture of hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂), over a heterogeneous catalyst, typically Cu/ZnO/Al₂O₃[1][2][3]. The process involves three primary reversible reactions that form an equilibrium system[4]:
-
CO Hydrogenation: CO + 2H₂ ⇌ CH₃OH (ΔH = -90.8 kJ/mol)
-
CO₂ Hydrogenation: CO₂ + 3H₂ ⇌ CH₃OH + H₂O (ΔH = -49.6 kJ/mol)
-
Reverse Water-Gas Shift (RWGS): CO₂ + H₂ ⇌ CO + H₂O (ΔH = +41.2 kJ/mol)
Understanding the interplay between thermodynamics and kinetics is crucial for optimization. The synthesis reactions are exothermic and involve a decrease in the number of moles, meaning that thermodynamic equilibrium favors high pressure and low temperature [4][5]. However, reaction rates (kinetics) are favored by high temperature . Therefore, optimization is a balancing act to achieve acceptable reaction rates at the lowest possible temperature where the equilibrium is still favorable.
Key Experimental Parameters:
-
Temperature: Typically 200-300°C[1][2]. Controls the trade-off between reaction rate and thermodynamic equilibrium.
-
Pressure: Typically 50-100 bar (5-10 MPa)[1][2][4]. Higher pressure shifts the equilibrium towards methanol formation.
-
Feed Gas Composition (H₂/COₓ Ratio): The stoichiometric number (S) is a key parameter, ideally around 2, calculated as (moles H₂ - moles CO₂) / (moles CO + moles CO₂)[3].
-
Catalyst: Cu/ZnO/Al₂O₃ is the industrial standard, offering a balance of activity, selectivity, and stability[3][6].
-
Space Velocity (GHSV): Gas Hourly Space Velocity dictates the residence time of reactants on the catalyst.
Below is a summary of typical industrial operating conditions.
| Parameter | Typical Range | Rationale |
| Temperature | 200 - 300 °C | Balances kinetics (favored by high T) and thermodynamics (favored by low T)[1][2]. |
| Pressure | 50 - 100 bar | High pressure favors product formation due to a reduction in moles (Le Châtelier's Principle)[4]. |
| Catalyst | Cu/ZnO/Al₂O₃ | Provides high activity and selectivity, with alumina enhancing thermal stability[3]. |
| H₂/(CO+CO₂) Ratio | > 2 | Ensures sufficient hydrogen for the stoichiometric conversion of carbon oxides[3]. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during methanol synthesis experiments in a direct question-and-answer format.
Q: My methanol yield is significantly lower than expected. What are the primary causes?
A: Low methanol yield is a common issue stemming from several potential root causes related to thermodynamics, kinetics, or catalyst activity. Systematically investigating these factors is key to diagnosis.
Possible Causes & Solutions:
-
Thermodynamic Limitations:
-
Cause: The reaction has reached equilibrium, but the conversion is inherently low under your operating conditions. This is a frequent obstacle, especially in CO₂-rich feeds where single-pass yields can be below 20%[1].
-
Troubleshooting Steps:
-
Increase Pressure: Higher pressure shifts the equilibrium towards methanol[4][7]. Verify your system is operating at the target pressure and is free of leaks.
-
Decrease Temperature: Lowering the temperature favors the exothermic methanol synthesis reactions. However, this will also slow the reaction rate, so an optimal point must be found[1][4]. Consider a temperature profile optimization if your reactor setup allows[8].
-
Adjust Feed Composition: Ensure the stoichiometric number (S) of your syngas is ideally 2 or slightly above. An excess of H₂ can drive the reaction forward[3].
-
-
-
Catalyst Deactivation:
-
Cause: The catalyst has lost its activity. This is a primary concern in all catalytic processes and can occur via several mechanisms[6][9].
-
Troubleshooting Steps:
-
Check for Poisons: Sulfur compounds and other impurities in the feed gas can irreversibly poison the active copper sites[6][10]. Analyze your feed gas for contaminants.
-
Evaluate Sintering: Prolonged operation at excessively high temperatures can cause the small, active copper crystallites to agglomerate (sinter), reducing the active surface area[11][12]. This is a common form of thermal degradation[6]. Consider reducing the reactor temperature.
-
Assess Coking/Fouling: Carbon deposition (coking) can physically block active sites[6]. This is more common at higher temperatures and with CO-rich feeds[11].
-
Verify Activation: Ensure the initial catalyst reduction (activation) procedure was performed correctly. Incomplete reduction leads to suboptimal initial activity.
-
-
-
Kinetic Issues:
-
Cause: The reaction has not had sufficient time or energy to reach equilibrium.
-
Troubleshooting Steps:
-
Decrease Space Velocity (GHSV): Lowering the gas flow rate increases the residence time of reactants in the catalyst bed, allowing more time for the reaction to proceed.
-
Increase Temperature (with caution): If thermodynamics are not the limiting factor, a modest temperature increase can significantly boost the reaction rate. However, be mindful of the negative impact on equilibrium and the increased risk of catalyst deactivation[5].
-
-
The following diagram illustrates a decision-making workflow for troubleshooting low methanol yield.
Q: I'm observing poor selectivity, with high levels of byproducts. What should I investigate?
A: While Cu/ZnO/Al₂O₃ catalysts are highly selective, suboptimal conditions or catalyst degradation can lead to increased formation of byproducts like dimethyl ether (DME), higher alcohols, and hydrocarbons[13][14].
Possible Causes & Solutions:
-
High Temperature:
-
Cause: Excessively high operating temperatures not only negatively impact the methanol equilibrium but also promote side reactions. The formation of light hydrocarbons is more favorable at higher temperatures[5].
-
Solution: Gradually reduce the reactor temperature and monitor the product stream via gas chromatography (GC). Find the optimal temperature that maximizes methanol selectivity without sacrificing too much conversion rate.
-
-
Catalyst Acidity/Impurities:
-
Cause: The formation of dimethyl ether (DME) is often catalyzed by acidic sites on the catalyst support (Al₂O₃) or on catalyst contaminants[10]. The presence of alkali metals (e.g., Na, K) on the catalyst can promote the formation of higher alcohols[14].
-
Solution: Ensure you are using a high-purity catalyst. If DME formation is a persistent issue, consider catalysts with less acidic supports or different formulations. If higher alcohols are the problem, analyze the catalyst for alkali contamination.
-
-
Feed Gas Composition:
-
Cause: A very low H₂/CO ratio can sometimes favor Fischer-Tropsch-type reactions, leading to hydrocarbon formation. The presence of CO is a determining factor for many side products[15].
-
Solution: Optimize the H₂/COₓ ratio in your feed. Ensure your syngas composition is within the recommended range for your specific catalyst.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal H₂/CO/CO₂ feed gas composition? A: The "ideal" composition depends on the specific catalyst and process goals. For conventional Cu/ZnO/Al₂O₃ catalysts, a stoichiometric number (S) of ~2 is targeted[3]. While methanol can be synthesized from both CO and CO₂, studies have shown that CO₂ is the more direct carbon source for methanol on the copper surface[16]. A small amount of CO₂ (2-5%) is often considered essential, even in CO-rich syngas, as it helps maintain the optimal oxidation state of the catalyst and can act as an inducer for the reaction[16]. For processes focused on CO₂ utilization, H₂/CO₂ ratios of 3:1 are stoichiometrically required, but higher ratios are often used to drive conversion[17][18].
Q: How do I properly activate (reduce) a new Cu/ZnO/Al₂O₃ catalyst? A: Proper activation is critical for achieving high catalyst activity. The catalyst is supplied in an oxidized state (CuO) and must be reduced to the active metallic copper (Cu) form. This is a highly exothermic process that must be carefully controlled to prevent thermal runaway and sintering of the copper particles.
-
General Procedure: A dilute stream of hydrogen (e.g., 1-5% H₂ in an inert gas like N₂) is passed over the catalyst bed. The temperature is slowly ramped up (e.g., 1-2°C/min) to a final hold temperature, typically between 200-250°C. The process is monitored by measuring the water concentration in the outlet gas. The reduction is complete when water production ceases. A detailed protocol is provided in Section 4.
Q: What is the role of each component in the Cu/ZnO/Al₂O₃ catalyst? A:
-
Copper (Cu): This is the primary active component, providing the catalytic sites for the hydrogenation of CO and CO₂[6].
-
Zinc Oxide (ZnO): ZnO is not merely a support; it plays a crucial synergistic role. It helps to disperse the copper particles, prevents their sintering, and may participate in the reaction mechanism by activating reactants[3][6].
-
Alumina (Al₂O₃): Alumina acts as a structural promoter, providing high surface area and enhancing the thermal and mechanical stability of the catalyst, which prevents deactivation[3]. However, its acidic nature can contribute to DME formation[10].
Section 4: Standard Operating Protocols
Protocol 1: Catalyst Activation (Reduction)
Objective: To reduce the precursor CuO in the catalyst to the active metallic Cu state under controlled conditions to maximize active surface area.
Materials:
-
Methanol synthesis reactor packed with fresh Cu/ZnO/Al₂O₃ catalyst.
-
Inert gas cylinder (e.g., Nitrogen, 99.999% purity).
-
Reducing gas cylinder (e.g., 2-5% H₂ in N₂).
-
Mass flow controllers (MFCs).
-
Temperature controller and thermocouple.
-
Downstream moisture analyzer or cold trap.
Procedure:
-
Purge: Pressurize the reactor to the intended operating pressure with inert N₂. Maintain a low flow of N₂ through the catalyst bed for at least 1 hour to remove any adsorbed air and moisture.
-
Leak Test: Perform a pressure decay leak test to ensure system integrity.
-
Initiate Reduction: While maintaining pressure with N₂, introduce the reducing gas (e.g., 2% H₂ in N₂) at a low flow rate.
-
Temperature Ramp: Begin heating the reactor slowly. A ramp rate of 1°C/min is recommended. The temperature of the catalyst bed should be carefully monitored. A sudden spike in temperature (an exotherm) indicates that the reduction has started.
-
Hold: Hold the temperature at a plateau (e.g., 180-200°C) until the exotherm subsides. The exact temperature and duration will depend on the catalyst manufacturer's recommendations.
-
Final Ramp & Hold: Slowly ramp the temperature again to the final reduction temperature (e.g., 220-250°C) and hold until the water concentration in the reactor outlet returns to the baseline (dry) level. This indicates the reduction is complete.
-
Switch to Syngas: Once reduction is complete, carefully switch the feed from the reduction gas to the synthesis gas to begin the reaction. Do not expose the activated catalyst to air, as it is pyrophoric.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To quantify the composition of the reactor outlet stream, including reactants (H₂, CO, CO₂) and products (methanol, water, DME, etc.).
Typical GC Setup:
-
Instrument: Gas Chromatograph with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).
-
Columns:
-
A packed column (e.g., Carboxen, Porapak Q) for separating permanent gases (H₂, CO, CO₂) and water, connected to the TCD.
-
A capillary column (e.g., WAXplus or similar polar phase) for separating methanol and other organic byproducts, connected to the FID[19].
-
Procedure:
-
Calibration: Prepare gas and liquid calibration standards of known concentrations for all expected components. Generate multi-point calibration curves for each component on the appropriate detector (TCD for permanent gases/water, FID for organics).
-
Sampling: Use an online gas sampling valve to inject a precise volume of the reactor effluent into the GC. Ensure the sampling lines are heated to prevent condensation of methanol and water.
-
Analysis: Run the GC method. A typical temperature program starts at a low temperature (e.g., 40-50°C) to separate light gases and then ramps up (e.g., to 225-250°C) to elute methanol, water, and higher-boiling byproducts[19][20].
-
Quantification: Integrate the peak areas for each component. Use the previously generated calibration curves to convert peak areas into concentrations (e.g., mole %).
-
Performance Calculation: Use the quantified product and reactant concentrations to calculate key performance indicators such as CO/CO₂ conversion, methanol selectivity, and methanol yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface reaction kinetics of the methanol synthesis and the water gas shift reaction on Cu/ZnO/Al 2 O 3 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00040C [pubs.rsc.org]
- 3. Advances in Methanol Production and Utilization, with Particular Emphasis toward Hydrogen Generation via Membrane Reactor Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wepub.org [wepub.org]
- 9. Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS | PDF [slideshare.net]
- 13. topsoe.com [topsoe.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Stability of [5-(2-Chlorophenyl)furan-2-yl]methanol under different conditions
Technical Support Center: Stability of [5-(2-Chlorophenyl)furan-2-yl]methanol
Introduction:
This technical support guide provides a comprehensive overview of the stability of this compound, a key intermediate in various drug development programs. Understanding the degradation pathways and establishing a robust stability profile are critical for ensuring drug substance quality, informing formulation development, and meeting regulatory requirements. This document, structured in a question-and-answer format, addresses common challenges and provides detailed protocols for conducting forced degradation studies in line with international guidelines.
Frequently Asked Questions (FAQs) on the Stability Profile
Q1: What are the primary chemical liabilities of the this compound molecule?
A1: The chemical structure of this compound contains several moieties susceptible to degradation under stress conditions. The furan ring is prone to oxidative cleavage and acid-catalyzed hydrolysis. The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The presence of a chlorine atom on the phenyl ring may influence the electron density of the aromatic system but is generally stable under typical forced degradation conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemistry of furan derivatives, the following degradation pathways are anticipated:
-
Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening to form 1,4-dicarbonyl compounds or complete degradation to carboxylic acids.[1] The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the furan ring can undergo hydrolysis, potentially leading to ring-opening and the formation of dicarbonyl species. The ether linkage within the furan ring is the primary site of acid-catalyzed attack.
-
Thermal Degradation: At elevated temperatures, furanmethanol derivatives can undergo complex reactions, including polymerization and rearrangement.[2] For furfuryl alcohol, dehydration can occur at temperatures above 140-160°C.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Furan derivatives can undergo dimerization or isomerization upon irradiation.[3]
Below is a generalized diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation sites of this compound.
Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
General Experimental Setup
A typical forced degradation study involves dissolving the API in a suitable solvent and subjecting it to various stress conditions. A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[7][8][9]
Q3: My compound shows no degradation under initial stress conditions. What should I do?
A3: If you observe no degradation, you may need to increase the severity of the stress conditions. Here are some troubleshooting steps:
-
Increase Temperature: For thermal and hydrolytic studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).[10][11]
-
Increase Reagent Concentration: For hydrolytic and oxidative studies, you can increase the concentration of the acid, base, or oxidizing agent. For example, move from 0.1 N HCl to 1 N HCl.
-
Extend Exposure Time: If increasing the temperature or concentration is not feasible or leads to unrealistic degradation pathways, extend the duration of the study.
-
Change the Solvent System: The solubility of your compound can affect its degradation rate. Ensure the compound is fully dissolved. If using a co-solvent, be aware that it may influence the degradation pathway.
Q4: I am observing too much degradation (>50%) or complete degradation of my compound. How can I control the degradation?
A4: Excessive degradation can make it difficult to identify the primary degradation products and establish degradation pathways. To control the extent of degradation:
-
Decrease Temperature: Lower the reaction temperature.
-
Decrease Reagent Concentration: Use a lower concentration of the stressor (e.g., 0.01 N HCl instead of 0.1 N HCl).
-
Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products.
-
Neutralize the Reaction: For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively, before HPLC analysis to prevent further degradation on the autosampler.
Q5: The peak shape of my parent compound or degradation products is poor in the HPLC analysis. How can I improve it?
A5: Poor peak shape can be due to several factors:
-
Sample Overload: Dilute your sample.
-
Solvent Mismatch: The injection solvent should be of similar or weaker elution strength than the initial mobile phase.
-
pH Effects: For ionizable compounds, the pH of the mobile phase should be controlled to ensure a single ionic form.
-
Column Degradation: The column may be degrading under the analytical conditions. Consider a column with a wider pH range or a different stationary phase.
Detailed Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B for stability and photostability testing.[3][12][13][14][15][16][17][18]
Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is the cornerstone of any forced degradation study. The method must be able to separate the API from all potential degradation products and process-related impurities.[7][8][9]
Protocol:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer).
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve adequate separation of all peaks.
-
Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Forced Degradation Protocols
For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Also, prepare a blank solution (solvent without the API) and subject it to the same stress conditions.
-
Conditions:
-
Acid: 0.1 N HCl at 60°C
-
Base: 0.1 N NaOH at 60°C
-
-
Procedure:
-
Prepare solutions of the API in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC analysis (for the acidic sample, add an equivalent amount of NaOH; for the basic sample, add an equivalent amount of HCl).
-
Analyze by HPLC.
-
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure:
-
Prepare a solution of the API in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze by HPLC.
-
-
Condition: Solid-state API at 80°C.
-
Procedure:
-
Place the solid API in a controlled temperature oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Follow ICH Q1B guidelines for photostability testing.[3][14][15][17]
-
Conditions: Expose the API to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]
-
Procedure:
-
Expose the solid API to the light source.
-
Include a dark control sample to differentiate between light-induced and thermal degradation.
-
At the end of the exposure period, dissolve the samples and analyze by HPLC.
-
Data Presentation and Interpretation
Summarize the results of the forced degradation studies in a table.
| Stress Condition | Duration | Temperature | % Degradation of API | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | ||
| 0.1 N NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Solid) | 7 days | 80°C | ||
| Photolytic | 1.2 million lux hrs | Ambient |
This data will help in identifying the most likely degradation pathways and in developing a stability-indicating analytical method.
Workflow and Pathway Diagrams
Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
Potential Oxidative Degradation Pathway
Caption: A potential oxidative degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. ijsdr.org [ijsdr.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. tga.gov.au [tga.gov.au]
Troubleshooting common issues in furan derivative synthesis
Welcome to the Technical Support Center for Furan Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile yet often challenging heterocyclic compounds. The furan ring, while a valuable scaffold in pharmaceuticals and materials science, is notoriously sensitive to certain reaction conditions. This resource provides in-depth, field-proven insights into troubleshooting common experimental issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Critical Issues of Yield and Competing Reactions
Low yields and the formation of intractable byproducts are the most frequent challenges in furan synthesis. These issues often stem from the inherent reactivity of the furan ring itself.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Persistently low yields in furan synthesis typically point to one of three culprits: product degradation, inefficient cyclization, or starting material instability. The furan ring's aromaticity is modest (resonance energy of ~16 kcal/mol compared to benzene's ~36 kcal/mol), rendering it susceptible to degradation under the very conditions often used to synthesize it, particularly strong acids and high temperatures.[1][2]
Key diagnostic questions to ask are:
-
Is my product decomposing? The formation of dark, insoluble materials is a key indicator.
-
Is the reaction going to completion? Monitor by TLC or LC-MS to see if starting material is being consumed.
-
Are my starting materials pure and dry? Water, in particular, can introduce detrimental side reactions.[1][3]
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: Troubleshooting workflow for low yields in furan synthesis.
Q2: My reaction mixture turns black and forms a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, insoluble "tar" is almost always due to acid-catalyzed polymerization of the furan product or furan-containing intermediates.[1] Furans, especially those bearing electron-donating substituents, are highly susceptible to protonation.[4] This protonation disrupts the aromatic system, forming a highly reactive electrophile that readily attacks another furan molecule, initiating a polymerization cascade.[3][5] The presence of water can exacerbate this by promoting ring-opening to form reactive dicarbonyl compounds, which can also polymerize.[6][7]
Preventative Measures:
-
Catalyst Choice: Switch from strong protic acids (e.g., H₂SO₄, HCl) to milder alternatives. p-Toluenesulfonic acid (p-TsOH) is a common choice. Lewis acids (e.g., ZnCl₂, TiCl₄) can also promote cyclization without extensive protonation of the furan product.[1][8]
-
Temperature Control: Polymerization has a higher activation energy than the desired cyclization. Running the reaction at the lowest effective temperature can significantly favor furan formation over degradation.[1]
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. If the reaction generates water (like in the Paal-Knorr synthesis), use a Dean-Stark apparatus or add a dehydrating agent to remove it as it forms.[1][8]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[1]
Section 2: Troubleshooting Specific Synthetic Methods
Different synthetic routes to furans have their own unique pitfalls. Here, we address common issues in two classical methods.
Paal-Knorr Furan Synthesis
This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[9] While robust, its success hinges on favoring intramolecular cyclization over intermolecular polymerization.
Q3: What are the primary side reactions in the Paal-Knorr synthesis and how do I control them?
A3: The main competing pathways are acid-catalyzed polymerization and hydrolysis-induced ring-opening of the furan product.[1] The 1,4-dicarbonyl starting material can also be sensitive to strong acid. The key is to facilitate the desired intramolecular cyclization over these competing intermolecular reactions. The diagram below illustrates this competition.
Caption: Paal-Knorr desired pathway versus common side reactions.
The following table summarizes how to adjust reaction parameters to suppress these side reactions.
| Parameter | Problematic Condition | Rationale for Issue | Recommended Action | Source |
| Catalyst | Strong Protic Acid (e.g., H₂SO₄) | Promotes rapid protonation and subsequent polymerization of the sensitive furan product. | Use a milder protic acid (p-TsOH) or a Lewis acid (ZnCl₂, BF₃·Et₂O). | [1][10] |
| Solvent | Protic / Aqueous | Water can participate in ring-opening side reactions, leading to polymerizable intermediates. | Use an anhydrous, non-protic solvent (e.g., Toluene, Dichloromethane). | [1][6] |
| Temperature | High / Prolonged Heating | Increases the rate of polymerization and decomposition side reactions. | Run at the lowest temperature that allows for a reasonable reaction rate and monitor for completion. | [1] |
| Water | Presence of Water | Drives the equilibrium away from the dehydrated furan product and promotes hydrolysis. | Use a dehydrating agent (e.g., P₂O₅) or azeotropic removal with a Dean-Stark trap. | [1][8] |
Feist-Benary Furan Synthesis
This synthesis involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound.[11][12] The choice of base is critical.
Q4: I am getting a mixture of products or low yield in my Feist-Benary synthesis. What is the likely cause?
A4: The most common pitfall in the Feist-Benary synthesis is the choice of base. Strong, nucleophilic bases like sodium hydroxide or sodium ethoxide can promote competing reactions.[8] These include:
-
Hydrolysis: Saponification of ester groups on the β-dicarbonyl compound.
-
Self-condensation: The β-dicarbonyl can undergo self-condensation (e.g., Claisen condensation).
-
Isomer Formation: The reaction can sometimes yield an intermediate that cyclizes via an alternative pathway.[8]
Troubleshooting Steps:
-
Base Selection: Employ a mild, non-nucleophilic base. Pyridine or triethylamine are excellent choices as they are strong enough to deprotonate the β-dicarbonyl compound without attacking ester functionalities.[8][13]
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 50-100 °C). Overheating can lead to decomposition.[13]
-
Order of Addition: Add the α-halo ketone slowly to a solution of the β-dicarbonyl and the base to maintain a low concentration of the electrophile and minimize side reactions.
Section 3: Purification of Furan Derivatives
Even with a successful reaction, isolating the pure furan derivative can be a challenge due to its potential volatility and instability.
Q5: How can I effectively purify my furan derivative from the crude reaction mixture?
A5: Standard purification techniques must be adapted for the specific properties of furans.
-
Distillation: For volatile, low-molecular-weight furans, vacuum distillation is highly effective.[1] It allows for purification at lower temperatures, minimizing the risk of thermal decomposition.
-
Column Chromatography: This is the most common method, but it has a significant drawback: standard silica gel is acidic and can cause decomposition of sensitive furans directly on the column.[1]
-
Mitigation Strategy: Deactivate the silica gel by preparing a slurry with 1-2% triethylamine in the eluent. This neutralizes the acidic sites. Alternatively, use neutral or basic alumina as the stationary phase.
-
-
Adsorption/Desorption: For specific applications, particularly in separating biomass-derived furans, methods using activated carbon have been developed.[14] The furan derivative is adsorbed onto the carbon, which is then washed to remove impurities, followed by desorption of the pure product with a suitable solvent.[14]
Section 4: Detailed Experimental Protocols
Protocol 1: General Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is a classic example of the Paal-Knorr synthesis, converting 2,5-hexanedione to 2,5-dimethylfuran.[15]
Materials:
-
2,5-Hexanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.
-
Reagents: To the flask, add 2,5-hexanedione (1.0 eq), toluene (to make a ~0.5 M solution), and a catalytic amount of p-TsOH·H₂O (0.02 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure (rotary evaporation).
-
Purification: The crude 2,5-dimethylfuran can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
This protocol describes the deactivation of silica gel to prevent the degradation of acid-sensitive compounds during column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Desired eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Determine Eluent: First, determine the appropriate eluent system for your separation using standard TLC plates.
-
Prepare Neutralized Eluent: Prepare the bulk mobile phase. To this solvent mixture, add triethylamine to a final concentration of 1% (v/v). For example, to 990 mL of eluent, add 10 mL of triethylamine.
-
Pack Column: Pack the chromatography column using the neutralized eluent and the standard slurry method.
-
Run Chromatography: Load your crude sample and run the column as usual with the neutralized eluent. The triethylamine will occupy the acidic silanol groups on the silica surface, preventing them from interacting with and degrading your furan derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 12. expertsmind.com [expertsmind.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Byproducts in the Synthesis of [5-(2-Chlorophenyl)furan-2-yl]methanol
Welcome to the technical support center for the synthesis and analysis of [5-(2-Chlorophenyl)furan-2-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related biaryl furan compounds. We provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of reaction byproducts, ensuring the purity and yield of your target molecule.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. While powerful, these reactions are not without their complexities, often leading to a variety of byproducts that can complicate purification and reduce yields. This guide offers expert insights into the causality behind these experimental challenges and provides robust, self-validating protocols to overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The probable causes are explained, and actionable solutions are provided.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Question: I am seeing a low yield of my target compound, this compound, and my analytical data (TLC, LC-MS) shows a large amount of unreacted 5-bromofuran-2-yl)methanol and/or (2-chlorophenyl)boronic acid. What could be the issue?
Answer:
This is a common issue that typically points to inefficient catalytic turnover or decomposition of one of the coupling partners. Here are the likely causes and troubleshooting steps:
-
Probable Cause 1: Catalyst Inactivation. The palladium catalyst is the heart of the Suzuki-Miyaura reaction.[1][2] If it deactivates or precipitates as palladium black, the reaction will stall.[3] This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature for an extended period.
-
Solution:
-
Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. The presence of oxygen can lead to the formation of palladium oxides and promote unwanted side reactions.[4][5]
-
Consider using a more robust palladium catalyst or ligand system. Bulky phosphine ligands can sometimes improve catalyst stability and activity.[6]
-
Optimize the reaction temperature and time. A lower temperature for a longer duration may prevent catalyst decomposition.
-
-
-
Probable Cause 2: Protodeboronation of the Boronic Acid. (2-chlorophenyl)boronic acid can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding chlorobenzene.[7][8] This side reaction consumes the boronic acid, leading to lower yields of the desired product.[9]
-
Solution:
-
Choice of Base: The base plays a crucial role in the Suzuki-Miyaura reaction, but strong bases can accelerate protodeboronation.[9] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9]
-
Reaction Conditions: Minimize the reaction time and temperature, as prolonged exposure to heat and basic conditions can promote protodeboronation.[8]
-
Boronic Ester: Consider using a boronic ester, such as a pinacol ester, which can be more stable and less prone to protodeboronation than the corresponding boronic acid.[10]
-
-
Issue 2: Multiple Unexpected Spots on TLC/LC-MS Analysis
Question: My reaction mixture shows several byproducts that are difficult to separate from the main product. What are these impurities, and how can I minimize their formation?
Answer:
The presence of multiple byproducts is a hallmark of competing side reactions in Suzuki-Miyaura coupling. The most common culprits are homocoupling and dehalogenation reactions.
-
Probable Cause 1: Homocoupling of Starting Materials. You may be observing the formation of 2,2'-dichloro-1,1'-biphenyl (from the homocoupling of (2-chlorophenyl)boronic acid) and/or 1,2-bis(5-(hydroxymethyl)furan-2-yl)ethane (from the homocoupling of (5-bromofuran-2-yl)methanol).[3][11] Homocoupling of boronic acids is often promoted by the presence of oxygen.[4]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes help to suppress the homocoupling of the aryl halide.
-
-
-
Probable Cause 2: Dehalogenation of the Aryl Halide. The aryl halide, in this case, a chloro- or bromophenyl derivative, can undergo dehalogenation to produce furan-2-yl)methanol. This is a reductive process that can be mediated by the palladium catalyst.[3]
-
Solution:
-
Choice of Ligand: The choice of phosphine ligand can influence the rate of reductive dehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway.
-
Additives: In some cases, the addition of a mild oxidant can suppress reductive pathways, but this must be done carefully to avoid catalyst deactivation.
-
-
Issue 3: Product Degradation During Reaction or Workup
Question: I have evidence that my product, this compound, is forming but then degrading. What could be causing this instability?
Answer:
Furfuryl alcohol and its derivatives can be sensitive to acidic conditions and high temperatures, leading to degradation.[12][13]
-
Probable Cause 1: Acid-Catalyzed Decomposition. The furan ring, particularly with an electron-donating hydroxymethyl group, can be susceptible to ring-opening and polymerization under acidic conditions.[14] If the reaction workup involves an acidic wash, this could be a source of degradation.
-
Solution:
-
Neutral Workup: Use a neutral or slightly basic workup procedure. Avoid strong acids. If an acid wash is necessary, use a dilute solution and minimize contact time.
-
Temperature Control: Keep the temperature low during the workup and purification steps.
-
-
-
Probable Cause 2: Oxidation of the Hydroxymethyl Group. The primary alcohol of your product can be oxidized to the corresponding aldehyde, [5-(2-chlorophenyl)furan-2-yl]carbaldehyde, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Solution:
-
Inert Atmosphere: Maintain an inert atmosphere throughout the reaction and, if possible, during the initial stages of the workup.
-
Prompt Purification: Purify the product as quickly as possible after the reaction is complete to minimize exposure to air and potential oxidants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most prevalent byproducts are typically derived from side reactions of the starting materials. You should be vigilant for:
-
Homocoupling Products: 2,2'-dichloro-1,1'-biphenyl and 1,2-bis(5-(hydroxymethyl)furan-2-yl)ethane.[3][11]
-
Protodeboronation Product: Chlorobenzene, resulting from the protonolysis of (2-chlorophenyl)boronic acid.[7][8]
-
Dehalogenation Product: Furan-2-yl)methanol, from the reduction of the starting aryl halide.[3]
Q2: How can I definitively identify these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for separating volatile components and obtaining their mass spectra.[15] The molecular ion peak (M+) will be indicative of the byproduct's identity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile compounds and for monitoring the reaction progress.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, allowing for the definitive identification of byproducts if they can be isolated or if their signals are well-resolved in the mixture.
Q3: Can the choice of solvent affect byproduct formation?
A3: Yes, the solvent can play a significant role. Protic solvents, especially water, are often necessary for the Suzuki-Miyaura reaction but can also participate in side reactions like protodeboronation.[7] The choice of organic solvent (e.g., dioxane, THF, toluene) can influence the solubility of the catalyst and reagents, affecting reaction rates and potentially the prevalence of side reactions.[1]
Q4: Are there any specific safety concerns associated with the byproducts?
A4: While the specific toxicity of all potential byproducts may not be fully characterized, it is good practice to handle all reaction mixtures with care. Chlorobenzene, a potential protodeboronation byproduct, is a toxic and flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Visualization of Reaction Pathways and Analytical Workflow
Main Reaction and Key Byproduct Formation Pathways
Caption: Key reaction pathways in the Suzuki-Miyaura synthesis.
Analytical Workflow for Byproduct Identification
Caption: A typical workflow for byproduct analysis and identification.
Data Summary Table for Byproduct Identification
| Byproduct Name | Probable Molecular Formula | Exact Mass (M) | Key Analytical Signatures (Expected) |
| Chlorobenzene | C₆H₅Cl | 112.0078 | GC-MS: M⁺ at m/z 112. Characteristic isotope pattern for one chlorine atom (M+2 peak ~33% of M⁺). |
| 2,2'-dichloro-1,1'-biphenyl | C₁₂H₈Cl₂ | 222.0003 | GC-MS: M⁺ at m/z 222. Isotope pattern for two chlorine atoms. |
| Furan-2-yl)methanol | C₅H₆O₂ | 98.0368 | ¹H NMR: Signals for furan protons and a hydroxymethyl group. GC-MS: M⁺ at m/z 98. |
| 1,2-bis(5-(hydroxymethyl)furan-2-yl)ethane | C₁₂H₁₄O₄ | 222.0892 | LC-MS: M⁺ at m/z 222. ¹H NMR: Symmetrical structure with signals for furan protons, hydroxymethyl groups, and an ethylene bridge. |
| [5-(2-chlorophenyl)furan-2-yl]carbaldehyde | C₁₁H₇ClO₂ | 206.0135 | ¹H NMR: Aldehyde proton signal around 9.5-10 ppm. LC-MS: M⁺ at m/z 206. |
Experimental Protocol: Sample Preparation for GC-MS Analysis
This protocol provides a general guideline for preparing a sample from your crude reaction mixture for analysis by Gas Chromatography-Mass Spectrometry to identify volatile byproducts.
Objective: To prepare a clean and appropriately diluted sample for injection into the GC-MS to identify byproducts such as chlorobenzene, homocoupled biaryls, and dehalogenated starting materials.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or other suitable extraction solvent like dichloromethane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
2 mL GC vials with septa
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Carefully add 10 mL of deionized water to the reaction mixture to quench any remaining reactive species.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add 15 mL of ethyl acetate and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The organic layer will contain your product and organic-soluble byproducts.
-
Drain the aqueous layer and collect the organic layer.
-
Wash the organic layer with 10 mL of brine to remove residual water and water-soluble impurities.
-
-
Drying the Organic Layer:
-
Transfer the collected organic layer to a clean Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing solid) to dry the solvent.
-
Let it stand for 5-10 minutes, swirling occasionally.
-
-
Sample Preparation for GC-MS:
-
Carefully decant or filter the dried organic solution to remove the drying agent.
-
Take a small aliquot (e.g., 100 µL) of the clear organic solution and dilute it with ethyl acetate in a GC vial. A typical dilution would be 1:100 or 1:1000, depending on the concentration of your crude mixture.
-
Cap the vial tightly.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS.
-
Use a standard GC method suitable for the analysis of aromatic compounds. A typical column would be a non-polar capillary column (e.g., HP-5MS).[16]
-
Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to your expected product and potential byproducts based on their retention times and mass fragmentation patterns.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Furan Derivatives: A Guide for Researchers
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, while offering a different hydrophilic-lipophilic balance, makes it a valuable component in drug design.[2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive, comparative analysis of the biological performance of various furan derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Furan Scaffold: A Versatile Pharmacophore
The versatility of the furan ring lies in its unique electronic and structural properties. The oxygen heteroatom introduces polarity and the potential for hydrogen bonding, which can enhance pharmacokinetic profiles and receptor binding interactions.[6] Furthermore, the aromatic nature of the furan ring allows for π–π stacking interactions, which are crucial for binding to biological targets.[2] The biological activity of furan derivatives can be significantly altered by even slight modifications to the substitution pattern on the ring, making it a fertile ground for medicinal chemistry exploration.[7]
Comparative Analysis of Biological Activities
This section will delve into a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of selected furan derivatives, presenting quantitative data to facilitate objective comparison.
Antimicrobial Activity
Furan derivatives have long been recognized for their potent antimicrobial effects against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][8] The nitrofurans, characterized by a nitro group at the 5-position of the furan ring, are a prominent class of antibacterial agents.[5]
Key Furan Derivatives and Their Antimicrobial Performance
The antimicrobial efficacy of furan derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 1 | [9] | |
| Furazolidone | Escherichia coli (wild-type) | 16 | [9] |
| (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF) | MRSA | 9.7 - 19.5 | [9] |
| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | 2.4 - 9.7 | [9] |
| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [9][10] |
| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [9] |
| Bacillus subtilis | 8 | [9] | |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [4] |
| Nitrofuran Derivative 1 | Candida and Cryptococcus neoformans strains | 3.9 | [11] |
| Nitrofuran Derivative 5 | Candida and Cryptococcus neoformans strains | 3.9 | [11] |
| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | [11] |
| Nitrofuran Derivative 3 | Paracoccidioides brasiliensis | 0.48 | [11] |
| Nitrofuran Derivative 9 | Paracoccidioides brasiliensis | 0.48 | [11] |
Causality Behind Experimental Choices: The selection of test organisms in these studies is clinically relevant. Staphylococcus aureus (including MRSA) and Escherichia coli are major human pathogens responsible for a variety of infections. The inclusion of fungal pathogens like Candida species and Cryptococcus neoformans highlights the broad-spectrum potential of some furan derivatives. The broth microdilution method is the gold standard for determining MIC values due to its accuracy and ability to test multiple compounds and concentrations simultaneously.[12][13]
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of furan derivatives is highly dependent on the nature and position of substituents. For nitrofurans, the nitro group at the 5-position is crucial for their mechanism of action, which involves enzymatic reduction to reactive intermediates that damage bacterial DNA and proteins.[2] In other furan derivatives, the presence of lipophilic groups can enhance cell membrane penetration, while electron-withdrawing groups can increase antibacterial and anticancer activity.[2]
Anticancer Activity
The furan scaffold is a key component in a number of compounds exhibiting significant anticancer activity.[14][15] These derivatives can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.[6][15]
Key Furan Derivatives and Their Anticancer Performance
The anticancer activity of furan derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cancer cell growth or viability. A lower IC50 value indicates higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-fused chalcone 8 | HL60 (promyelocytic leukemia) | 17.2 | [1] |
| 2',4'-dihydroxychalcone 9 (non-furan analog) | HL60 (promyelocytic leukemia) | 305 | [1] |
| Furan-fused chalcone 6a | HL60 (promyelocytic leukemia) | 20.9 | [1] |
| Furan-fused chalcone 6s | HL60 (promyelocytic leukemia) | 70.8 | [1] |
| Furan-based compound 4 | MCF-7 (breast cancer) | 4.06 | [6] |
| Furan-based compound 7 | MCF-7 (breast cancer) | 2.96 | [6] |
| Furan derivative 1 | HeLa (cervical cancer) | 0.08 - 8.79 | [15] |
| Furan derivative 24 | HeLa (cervical cancer) | 0.08 - 8.79 | [15] |
| Furan derivative 24 | SW620 (colorectal cancer) | Moderate to potent | [15] |
| Furan derivative 26 | SW620 (colorectal cancer) | Moderate to potent | [15] |
| Furan derivative 32 | SW620 (colorectal cancer) | Moderate to potent | [15] |
| Furan derivative 35 | SW620 (colorectal cancer) | Moderate to potent | [15] |
Causality Behind Experimental Choices: The use of various cancer cell lines, such as HL60, MCF-7, HeLa, and SW620, allows for the assessment of the broad-spectrum or selective anticancer activity of the furan derivatives. The MTT assay is a widely used and reliable colorimetric method for assessing cell viability and cytotoxicity.[16] It measures the metabolic activity of cells, which is an indicator of their viability.
Structure-Activity Relationship (SAR) Insights: The anticancer activity of furan-based compounds is significantly influenced by their structural features. For instance, the fusion of a furan ring to a chalcone scaffold can dramatically enhance antiproliferative activity, as seen in the comparison between compound 8 and its non-furan analog 9.[1][17] The relative position of substituents on the furan and associated rings is also critical, as demonstrated by the differing activities of isomers 6a and 6s.[1][17] Modifications at the C2 and C5 positions of the furan ring are particularly important for modulating potency and selectivity.[17]
Anti-inflammatory Activity
Several furan derivatives have been shown to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[5][8] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.[8]
Key Furan Derivatives and Their Anti-inflammatory Performance
The anti-inflammatory activity of furan derivatives can be assessed through various in vitro and in vivo assays. A common in vitro method is the inhibition of albumin denaturation assay, which measures the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Furan hybrid molecule H1 | Inhibition of albumin denaturation | 114.31 - 150.99 | [18] |
| Furan hybrid molecule H2 | Inhibition of albumin denaturation | 114.31 - 150.99 | [18] |
| Furan hybrid molecule H3 | Inhibition of albumin denaturation | 114.31 - 150.99 | [18] |
| Furan hybrid molecule H4 | Inhibition of albumin denaturation | 114.31 - 150.99 | [18] |
| Ibuprofen (standard) | Inhibition of albumin denaturation | 81.50 | [18] |
| Ketoprofen (standard) | Inhibition of albumin denaturation | 126.58 | [18] |
| Furan hybrid molecule H1 | Antitryptic activity | 60.21 - 85.33 | [18] |
| Furan hybrid molecule H2 | Antitryptic activity | 60.21 - 85.33 | [18] |
| Furan hybrid molecule H3 | Antitryptic activity | 60.21 - 85.33 | [18] |
| Furan hybrid molecule H4 | Antitryptic activity | 60.21 - 85.33 | [18] |
Causality Behind Experimental Choices: The inhibition of albumin denaturation assay provides a simple and rapid in vitro screening method for anti-inflammatory activity.[19] Protein denaturation is a well-documented cause of inflammation. The antitryptic activity assay is also relevant as leukocyte proteinases play a significant role in tissue damage during inflammatory reactions.[18] The use of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen as positive controls allows for a direct comparison of the potency of the test compounds.
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of furan derivatives can be attributed to their ability to scavenge free radicals and inhibit pro-inflammatory enzymes.[8] The presence of enol and phenol moieties, along with hydroxyl groups, can contribute to their anti-inflammatory effects.[8] The antioxidant activity of the furan ring itself, through electron transfer to radicals, is also believed to play a role.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12][13][20][21]
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the furan derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[13]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial agent dilutions with the standardized inoculum.[13] Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).[12]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative that completely inhibits the visible growth of the microorganism.[13]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Caption: Workflow of the MTT Assay for Determining Anticancer Activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the concentration of the furan derivative.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a simple and effective method to screen for anti-inflammatory activity.[19]
Caption: Workflow for the Inhibition of Albumin Denaturation Assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the furan derivative at different concentrations, bovine serum albumin (BSA) or egg albumin solution, and phosphate-buffered saline (PBS).[19]
-
Incubation: Incubate the reaction mixtures at 37°C for a short period.[23]
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for a set time.[19]
-
Cooling and Absorbance Measurement: Cool the solutions and measure the absorbance (turbidity) using a spectrophotometer at a wavelength of 660 nm.[19]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control (without the furan derivative).
Conclusion
Furan derivatives represent a remarkably versatile class of heterocyclic compounds with a wide spectrum of biological activities.[3][5] This guide has provided a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative experimental data. The structure-activity relationship insights highlight the critical role of substituent patterns on the furan ring in modulating biological efficacy. The detailed experimental protocols offer a self-validating framework for researchers to further explore the therapeutic potential of this important scaffold. As research continues, the furan nucleus will undoubtedly remain a cornerstone in the development of novel and more effective therapeutic agents.
References
- 1. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. ijcrt.org [ijcrt.org]
A Comparative Guide to Evaluating the Anticancer Efficacy of Novel Furan-Based Compounds, Featuring [5-(2-Chlorophenyl)furan-2-yl]methanol
Introduction: The Therapeutic Potential of the Furan Scaffold in Oncology
The furan ring is a pharmacologically significant scaffold that has garnered increasing attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anti-proliferative effects against cancer cells.[1][2][3] Compounds incorporating the furan nucleus have been shown to exhibit a range of anticancer activities.[4] This guide provides a comprehensive framework for evaluating the efficacy of novel furan-based compounds, using the yet-uncharacterized molecule, [5-(2-Chlorophenyl)furan-2-yl]methanol, as a primary example.
Our objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous guide to not only assess the potential of new chemical entities but also to benchmark their performance against established anticancer agents. We will delve into the mechanistic underpinnings of furan derivatives' anticancer activity, provide detailed protocols for essential in vitro and in vivo assays, and present a clear structure for data comparison.
Mechanistic Landscape: How Furan Derivatives Exert Anticancer Effects
Several furan derivatives have demonstrated the ability to interfere with key oncogenic signaling pathways and cellular processes. Understanding these mechanisms is crucial for designing experiments and interpreting data. Two of the most prominent mechanisms of action for furan-based anticancer agents are the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways such as PI3K/Akt and Wnt/β-catenin.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[5][6] Several furan-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8]
Caption: Mechanism of G2/M phase arrest by tubulin polymerization inhibitors.
Modulation of PI3K/Akt and Wnt/β-catenin Signaling Pathways
The PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways are frequently hyperactivated in a wide range of cancers, promoting cell survival, proliferation, and resistance to therapy.[9][10][11][12][13] Some furan derivatives have been shown to exert their anticancer effects by modulating these pathways.[3] A potential mechanism is through the upregulation of the tumor suppressor protein PTEN, which in turn inhibits the PI3K/Akt pathway.[3] The Wnt/β-catenin pathway, crucial for cancer stem cell maintenance, is another promising target.[14][15][16]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. onclive.com [onclive.com]
- 13. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Furan Derivatives by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Furan and its derivatives are process-induced contaminants that emerge in a variety of heat-treated foods and beverages.[1] Their classification by the International Agency for Research on Cancer (IARC) as possible human carcinogens necessitates highly sensitive and robust analytical methods for their accurate quantification in complex matrices.[2][3] This guide provides an in-depth comparison of the predominant Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering insights into experimental choices and presenting supporting data to aid in method selection and implementation.
The Central Challenge: Volatility and Reactivity
The primary difficulty in analyzing furan and its alkylated derivatives lies in their high volatility and the potential for their formation during the analytical process itself.[4][5] Furan's low boiling point (31.5°C) means it can be easily lost during sample preparation.[6] Furthermore, thermal degradation of precursors like carbohydrates, ascorbic acid, and lipids during heating can artificially inflate furan concentrations.[2][3] Consequently, the choice of sample introduction technique is paramount to achieving accurate and reproducible results.
Comparing the Titans: Headspace (HS) vs. Solid-Phase Microextraction (SPME)
The two leading sample introduction techniques for the GC-MS analysis of furan derivatives are Headspace (HS) and Solid-Phase Microextraction (SPME). Both are coupled with GC-MS to provide the necessary sensitivity and selectivity.[7]
Static Headspace (HS-GC-MS)
Static headspace analysis is a widely employed technique, particularly for samples with higher concentrations of furan and its derivatives, such as coffee.[2][8] The methodology involves heating a sample in a sealed vial to allow volatile analytes to partition into the gaseous phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC-MS system.[7]
Causality Behind Experimental Choices:
-
Matrix Effects: HS-GC-MS is often favored for its relative simplicity and reduced interaction with the sample matrix, which can minimize interference.[9][10]
-
Automation: The technique is easily automated, allowing for high sample throughput.[10]
-
Thermal Formation: A critical consideration is the incubation temperature. While higher temperatures can increase the volatility of furans, they can also promote their formation.[4] Therefore, a balance must be struck, with many methods opting for lower incubation temperatures (e.g., 60°C) to mitigate this risk.[4][10]
Solid-Phase Microextraction (SPME-GC-MS)
SPME utilizes a fiber coated with a sorbent material to extract and concentrate analytes from a sample's headspace. The fiber is then desorbed in the hot GC inlet, transferring the analytes to the column for separation and detection. SPME has demonstrated superior sensitivity for quantifying furan and its derivatives at lower concentration levels, making it suitable for matrices like baby food.[2][8]
Causality Behind Experimental Choices:
-
Enhanced Sensitivity: The concentration step inherent to SPME allows for lower detection limits compared to static headspace.[2][3]
-
Fiber Chemistry: The choice of fiber coating is crucial. Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are common choices for volatile compounds like furans.[8]
-
SPME Arrow: A newer development, the SPME Arrow, offers a more robust design with a larger surface area and volume of sorbent phase compared to traditional SPME fibers. This can lead to higher extraction efficiency and improved sensitivity.[2][11][12]
Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity
For complex matrices where co-eluting compounds can interfere with quantification, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a significant advantage.[1][13] By utilizing Multiple Reaction Monitoring (MRM) mode, GC-MS/MS provides higher selectivity and sensitivity, enabling more reliable analysis even in the presence of matrix interferences.[13] This is particularly beneficial when analyzing a wide range of furan derivatives, including isomers that can be difficult to separate chromatographically.[12][14]
Performance Comparison: HS-GC-MS vs. SPME-GC-MS
The following table summarizes key performance characteristics of HS-GC-MS and SPME-GC-MS for the analysis of furan, compiled from various studies.
| Parameter | HS-GC-MS | HS-SPME-GC-MS | Reference |
| Limit of Detection (LOD) | ~0.5 - 2 µg/kg | 0.003 - 0.78 ng/g | [4][8][9][12] |
| Limit of Quantitation (LOQ) | ~1.0 µg/kg | 0.003 - 2.60 ng/g | [8][9][12] |
| Recovery | 80 - 120% | 76 - 117% | [9][12] |
| Precision (RSD%) | < 5% | 1 - 20% | [9][12] |
| Primary Application | High-concentration samples (e.g., coffee) | Low-concentration samples (e.g., baby food) | [2][8] |
Experimental Protocols
Protocol 1: Static Headspace GC-MS (HS-GC-MS) for Furan in Coffee
This protocol is a generalized procedure based on established methods.[9][10]
1. Sample Preparation:
- Weigh 1-5 g of homogenized coffee sample into a 20 mL headspace vial.
- For powdered samples, reconstitute according to package directions.[9]
- Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the partitioning of volatile compounds into the headspace.[9]
- Spike the sample with a known amount of deuterated furan (d4-furan) as an internal standard for accurate quantification.[7]
- Immediately seal the vial with a PTFE-faced septum and aluminum cap.
2. HS-GC-MS Analysis:
- Headspace Parameters:
- Incubation Temperature: 60°C (to minimize thermal formation of furan)[4][10]
- Incubation Time: 15-30 minutes[7][15]
- Injection Volume: 50-1000 µL of the headspace[2][7]
- GC Parameters:
- Column: A mid-polar column such as an Rxi-624Sil MS or equivalent is suitable.[3][11]
- Inlet Temperature: 200°C[7]
- Carrier Gas: Helium at a constant flow rate.[7]
- Oven Program: Start at a low temperature (e.g., 35-40°C) and ramp up to a higher temperature (e.g., 225-250°C) to separate the analytes.[7][10]
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity.[2]
- Monitored Ions: m/z 68 for furan and m/z 72 for d4-furan.[7]
Protocol 2: Headspace SPME GC-MS/MS (HS-SPME-GC-MS/MS) for Furan Derivatives in Baby Food
This protocol is a generalized procedure based on established methods for trace-level analysis.[1][12]
1. Sample Preparation:
- Weigh 1-5 g of the homogenized baby food sample into a 20 mL headspace vial.[1][12]
- Add 5 mL of a saturated NaCl solution.[12]
- Spike with an appropriate deuterated internal standard (e.g., d4-furan).[1]
- Immediately seal the vial.
2. HS-SPME Analysis:
- SPME Parameters:
- Fiber: CAR/PDMS or SPME Arrow with a CWR coating.[3][12]
- Incubation Temperature: 35-50°C[7][12]
- Incubation Time: 10-15 minutes[3][12]
- Extraction Time: 10-20 minutes[3][7]
- Desorption Time: 1-3 minutes in the GC inlet.[3][7]
3. GC-MS/MS Analysis:
- GC Parameters:
- Column: A non-polar column such as an HP-5MS is often used.[12][14]
- Inlet Temperature: 280°C[14]
- Oven Program: Optimized to separate the target furan derivatives. A typical program might start at 32°C, hold for 4 minutes, then ramp to 200°C.[14]
- MS/MS Parameters:
- Ionization Mode: EI at 70 eV.[3]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target analyte and internal standard to ensure high selectivity and sensitivity.[12][13]
Visualizing the Workflow
Caption: Generalized workflow for the analysis of furan derivatives by GC-MS.
Alternative Analytical Techniques
While GC-MS is the gold standard, other techniques have been explored for the analysis of furan derivatives.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): For some applications, GC-FID can be a more cost-effective alternative to GC-MS, particularly when deuterated internal standards are not used. However, it lacks the selectivity of mass spectrometry.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) is suitable for the analysis of less volatile furan derivatives.[16]
Conclusion: A Method for Every Matrix
The quantitative analysis of furan derivatives by GC-MS is a well-established field with robust and sensitive methodologies.
-
HS-GC-MS remains a reliable and high-throughput technique for matrices with higher concentrations of these volatile compounds.
-
HS-SPME-GC-MS , particularly with the advent of the SPME Arrow, offers superior sensitivity for trace-level quantification.
-
GC-MS/MS provides an additional layer of selectivity, crucial for complex samples and the analysis of multiple derivatives, including isomers.
The choice of the optimal method ultimately depends on the specific furan derivatives of interest, the sample matrix, and the required sensitivity. By understanding the causality behind the experimental choices and leveraging the appropriate technology, researchers can confidently and accurately quantify these important process contaminants.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. shimadzu.com [shimadzu.com]
- 16. benchchem.com [benchchem.com]
Characterization of [5-(2-Chlorophenyl)furan-2-yl]methanol using NMR spectroscopy
An In-Depth Technical Guide to the Complete NMR Structural Elucidation of [5-(2-Chlorophenyl)furan-2-yl]methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough for the complete structural characterization of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple recitation of data, we delve into the causality behind experimental choices and demonstrate how a multi-dimensional NMR approach provides a self-validating system for unambiguous molecular assignment.
Introduction: The Imperative for Unambiguous Characterization
This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. Its precise structure, including the substitution pattern on both the furan and phenyl rings, is critical to its reactivity and the properties of its derivatives. While mass spectrometry can confirm its molecular weight, only NMR spectroscopy can provide a detailed map of the atomic connectivity.
This guide employs a logical, data-driven narrative to assign every ¹H and ¹³C signal in the molecule. We will utilize a combination of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) to build the structure piece by piece, demonstrating how these techniques work in concert to resolve any potential ambiguities.
Molecular Structure and Atom Numbering
For clarity throughout this analysis, the atoms of this compound are numbered as shown below. This convention will be used to refer to specific proton and carbon signals.
A Comparative Guide to the Purity Assessment of Synthesized [5-(2-Chlorophenyl)furan-2-yl]methanol
Introduction: The Imperative of Purity in Novel Compound Characterization
The synthesis of novel chemical entities is the cornerstone of modern drug discovery and materials science. [5-(2-Chlorophenyl)furan-2-yl]methanol, a substituted furan derivative, represents a class of heterocyclic compounds with significant potential as a scaffold in medicinal chemistry, analogous to other furan derivatives that have demonstrated a wide range of biological activities.[1] The synthetic pathway to such molecules, often involving multi-step reactions, can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity analysis of non-volatile organic compounds.[4][5] Its high resolving power allows for the separation of the main compound from closely related impurities, making it the primary method for establishing a purity profile and quantifying impurities. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity.
Causality of Method Design:
The choice of a C18 (octadecyl silane) stationary phase is based on its versatility and strong retentive properties for aromatic compounds through hydrophobic interactions.[5] A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile), is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive profile of the sample in a single run. UV detection is selected based on the chromophoric nature of the furan and chlorophenyl rings, which should exhibit strong absorbance around 254-270 nm.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Hypothetical Data Presentation
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 15.8 | 0.35 | Unknown Impurity 1 |
| 2 | 12.87 | 4501.2 | 99.50 | This compound |
| 3 | 15.11 | 24.9 | 0.15 | Unknown Impurity 2 |
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Assessment.
Quantitative ¹H NMR (qNMR): An Absolute Approach to Purity
While HPLC provides an excellent purity profile, it is a relative method. Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary, absolute method for purity determination without the need for a reference standard of the analyte itself.[6][7] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[8] By adding a known mass of a high-purity internal standard to a known mass of the analyte, the absolute purity of the analyte can be calculated.
Causality of Method Design:
The selection of a suitable internal standard is paramount. It must be of high, certified purity, stable, non-reactive with the analyte, and have at least one sharp proton signal in a region of the ¹H NMR spectrum that is free from any analyte signals. Maleic anhydride is a good candidate as its olefinic protons typically appear downfield, away from the aromatic and aliphatic signals of the target compound. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[8]
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound (w_analyte) into a clean vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Anhydride, w_std) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (ensure this is > 5 * T₁).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculate the purity using the following formula[9]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (w_std / w_analyte) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
w: Weight
-
Purity_std: Certified purity of the internal standard
-
Hypothetical Data Presentation
| Parameter | Analyte | Internal Standard (Maleic Anhydride) |
| Weight (w) | 15.25 mg | 5.15 mg |
| Molecular Weight (MW) | 222.65 g/mol | 98.06 g/mol |
| Signal Integrated | -CH₂OH (s) | -CH=CH- (s) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.00 | 0.35 |
| Purity of Standard | - | 99.9% |
| Calculated Purity | 99.2% | - |
Visualization: qNMR Purity Analysis Workflow
Caption: Workflow for qNMR Absolute Purity Determination.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can determine the purity of highly crystalline organic compounds.[10][11] The method is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[12] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated using the van't Hoff equation.
Causality of Method Design:
This technique is predicated on the assumption that the sample is crystalline and melts without decomposition.[13] A slow heating rate (e.g., 1-2 °C/min) is used to maintain thermal equilibrium within the sample, which is essential for the accurate application of the van't Hoff model. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures. Hermetically sealed aluminum pans are often used to prevent the loss of volatile impurities or the sample itself during heating.
Experimental Protocol: DSC Purity Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Atmosphere: Nitrogen, flow rate 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp at 1-2 °C/min to a temperature at least 20 °C above the completion of the melt.
-
-
-
Data Analysis:
-
The instrument software will integrate the melting endotherm to determine the heat of fusion (ΔH).
-
The software then applies the van't Hoff equation to the partial areas of the melting peak to calculate the mole percent purity. The equation is generally of the form: T_s = T_o - (R * T_o² * x) / (ΔH * F) Where T_s is the sample temperature, T_o is the melting point of the pure substance, R is the gas constant, x is the mole fraction of the impurity, and F is the fraction melted.
-
Hypothetical Data Presentation
| Parameter | Value |
| Sample Weight | 2.15 mg |
| Melting Onset | 85.2 °C |
| Melting Peak | 87.5 °C |
| Heat of Fusion (ΔH) | 125.4 J/g |
| Calculated Purity (mol %) | 99.65% |
Visualization: DSC Purity Analysis Workflow
Caption: Workflow for DSC Thermal Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
For compounds that are thermally stable and sufficiently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and definitive identification of impurities.[14][15] The mass spectrometer detector provides structural information, which can be invaluable for identifying unknown impurities by comparing their fragmentation patterns to spectral libraries.
Causality of Method Design:
The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is standard for the analysis of a broad range of semi-volatile organic compounds. A temperature gradient program is essential to separate compounds with different boiling points effectively. Electron Ionization (EI) is a common, robust ionization technique that produces reproducible fragmentation patterns useful for library searching.
Experimental Protocol: GC-MS Impurity Identification
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow ~1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial: 100 °C, hold 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
Compare the spectra of impurity peaks against a spectral library (e.g., NIST) to tentatively identify them.
-
Hypothetical Data Presentation
| RT (min) | Area % | Key Mass Fragments (m/z) | Tentative Identification |
| 10.5 | 0.21 | 112, 81, 53 | Furan-2-carbaldehyde (Potential oxidation product) |
| 14.8 | 99.7 | 222, 187, 152, 111 | This compound |
| 16.2 | 0.09 | 111, 139 | 2-Chlorobenzaldehyde (Starting material) |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS Impurity Identification.
Comparative Summary and Strategic Recommendations
The purity assessment of a novel compound is a multi-faceted task that is best addressed by employing orthogonal analytical methods. Each technique provides a unique and valuable piece of the purity puzzle.
| Technique | Principle | Sample Requirement | Key Advantage | Key Limitation |
| HPLC-UV | Chromatographic separation based on polarity | ~1 mg/mL solution | High resolution, excellent for quantifying known and unknown impurities.[5] | Relative quantification; requires chromophore. |
| qNMR | Signal integration relative to an internal standard | ~15 mg solid | Absolute, primary method; provides structural confirmation.[7] | Lower sensitivity than HPLC; requires careful parameter optimization. |
| DSC | Melting point depression by impurities | ~1-3 mg solid | Rapid assessment for highly pure, crystalline materials; no solvent needed.[11] | Only applicable to crystalline, thermally stable compounds; insensitive to amorphous impurities.[13] |
| GC-MS | Chromatographic separation based on volatility/boiling point | <1 mg/mL solution | Excellent for identifying volatile impurities via mass spectral libraries.[15] | Compound must be volatile and thermally stable. |
Strategic Recommendation:
For a comprehensive and trustworthy purity assessment of synthesized this compound, a tiered approach is recommended:
-
Primary Purity Profile: Utilize RP-HPLC as the primary tool for routine purity checks, method development, and stability studies. It provides the most detailed picture of the impurity profile.
-
Absolute Purity Assignment: Employ qNMR to assign an absolute purity value to a designated "reference standard" batch of the material. This well-characterized batch can then be used to quantify future batches using relative methods like HPLC.
-
Orthogonal Confirmation: For a highly pure, crystalline final product, DSC serves as an excellent, rapid, and orthogonal confirmation of purity.[10]
-
Impurity Identification: Use GC-MS (if the compound and its likely impurities are amenable) or LC-MS to gain structural insights into the impurities detected by HPLC, which is critical for understanding and optimizing the synthetic process.
All analytical methods developed for purity assessment should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure they are suitable for their intended purpose.[16][17][18] This rigorous, multi-technique approach ensures the highest level of confidence in the quality of the synthesized compound, underpinning the integrity of all subsequent research and development activities.
References
- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 10. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thermalsupport.com [thermalsupport.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
A Comparative Guide to Furan-Based Platform Chemicals: Benchmarking Performance for a Sustainable Future
The global shift towards a bio-based economy has put a spotlight on furan-based platform chemicals as sustainable alternatives to their petroleum-derived counterparts.[1][2] Derived from renewable biomass, these versatile molecules offer a pathway to a wide array of valuable products, including polymers, resins, solvents, biofuels, and pharmaceuticals.[1][3] For researchers, scientists, and drug development professionals, navigating the expanding landscape of furan derivatives to select the optimal building block is a critical challenge.
This guide provides an in-depth technical comparison of the performance of key furan-based platform chemicals. Moving beyond a simple catalog of compounds, we will delve into the causality behind experimental choices, present standardized performance metrics, and provide detailed, self-validating experimental protocols. Our objective is to equip you with the necessary insights and methodologies to confidently benchmark and select the most suitable furan-based platform chemical for your specific application.
The Furanic Landscape: Key Players and Their Potential
The versatility of furan chemistry stems from the ability to produce a range of functionalized molecules from C5 and C6 sugars derived from lignocellulosic biomass.[4] The most prominent of these are furfural and 5-hydroxymethylfurfural (HMF), which serve as primary gateways to a diverse portfolio of secondary and tertiary derivatives.[2][4]
Diagram: The Furan-Based Chemical Value Chain
Caption: Simplified value chain illustrating the conversion of biomass to primary and secondary furan-based platform chemicals and their major applications.
Performance Benchmarking: A Multi-faceted Approach
A direct comparison of furan-based platform chemicals requires a nuanced approach that considers the intended application. We have identified three key performance areas: Polymer Precursors , Biofuels , and Green Solvents . For each area, a set of Key Performance Indicators (KPIs) is defined to allow for objective comparison.
Furan-Based Monomers for High-Performance Polymers
Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as renewable building blocks for polyesters, polyamides, and polyurethanes.[5] The performance of these bio-based polymers is often benchmarked against their petroleum-based counterparts, such as polyethylene terephthalate (PET).
Key Performance Indicators (KPIs) for Polymer Precursors:
| KPI | Description | Relevance |
| Purity | Percentage of the desired furan monomer in the sample. | High purity is crucial to achieve high molecular weight polymers and consistent material properties. |
| Reactivity | Rate of polymerization and conversion efficiency. | Determines the feasibility and economics of the polymerization process. |
| Thermal Stability | Decomposition temperature and glass transition temperature (Tg) of the resulting polymer. | Critical for processing and end-use applications of the polymer. |
| Mechanical Properties | Tensile strength, modulus, and elongation at break of the resulting polymer. | Dictates the suitability of the polymer for various applications (e.g., packaging, fibers). |
| Barrier Properties | Permeability to gases like O2 and CO2, and water vapor. | Important for food and beverage packaging applications. |
Comparative Data for Furan-Based Polymer Precursors:
| Furan Monomer | Resulting Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Glass Transition Temp. (°C) |
| 2,5-Furandicarboxylic Acid (FDCA) | Poly(ethylene furanoate) (PEF) | 50-70 | 2.0-3.5 | ~85 |
| Terephthalic Acid (Petroleum-based) | Poly(ethylene terephthalate) (PET) | 45-60 | 2.8-3.1 | ~75 |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Furan-based epoxy resins | Variable | Variable | Variable |
Note: The properties of polymers can vary significantly based on the specific polymerization process and conditions.
Furanic Biofuels: The Next Generation of Renewable Energy
Furan derivatives like 2,5-dimethylfuran (DMF) and 2-methylfuran (MF) are considered promising biofuel candidates due to their high energy density and favorable combustion properties.[6] Their performance is evaluated against conventional gasoline and other biofuels like ethanol.
Key Performance Indicators (KPIs) for Biofuels:
| KPI | Description | Relevance |
| Energy Density (MJ/L) | The amount of energy stored in a given volume of fuel. | Higher energy density translates to greater mileage for vehicles. |
| Research Octane Number (RON) | A measure of a fuel's resistance to knocking or detonation. | Higher RON allows for higher compression ratios in engines, leading to better efficiency. |
| Reid Vapor Pressure (RVP) | A measure of the volatility of a fuel. | Affects engine start-up, evaporative emissions, and engine performance. |
| Water Solubility | The extent to which the fuel mixes with water. | Low water solubility is desirable to prevent phase separation in fuel blends. |
| Biogenic Carbon Content | The percentage of carbon derived from renewable biomass. | A key metric for regulatory compliance and sustainability assessment.[7][8] |
Comparative Data for Furanic Biofuels:
| Fuel | Energy Density (MJ/L) | Research Octane Number (RON) | Water Solubility |
| 2,5-Dimethylfuran (DMF) | 31.5 | 119 | Very Low |
| 2-Methylfuran (MF) | 27.6 | 103 | Low |
| Ethanol | 21.2 | 108 | High |
| Gasoline | 32.0 | 91-99 | Very Low |
Furan Derivatives as Green Solvents
The chemical industry is actively seeking greener and safer solvents to replace hazardous conventional solvents. Furan-based compounds, such as 2-methyltetrahydrofuran (2-MeTHF), are emerging as viable alternatives due to their favorable properties.
Key Performance Indicators (KPIs) for Green Solvents:
| KPI | Description | Relevance |
| Boiling Point (°C) | The temperature at which the solvent boils. | Affects ease of removal and potential for evaporative losses. |
| Polarity | A measure of the solvent's ability to dissolve polar or non-polar solutes. | Determines the range of applications for the solvent. |
| Toxicity and Safety | Health and environmental hazards associated with the solvent. | A primary consideration for a "green" solvent. |
| Biodegradability | The ability of the solvent to be broken down by natural processes. | Reduces the long-term environmental impact. |
| Recovery and Recyclability | The ease with which the solvent can be recovered and reused. | Improves the overall sustainability and cost-effectiveness of a process. |
Comparative Data for Green Solvents:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Green Attributes |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 6.2 | Derived from renewable resources, low water miscibility, forms azeotropes for easy removal. |
| Tetrahydrofuran (THF) (Petroleum-based) | 66 | 7.6 | Widely used but derived from fossil fuels and can form explosive peroxides. |
| Toluene (Petroleum-based) | 111 | 2.4 | Toxic and a significant environmental pollutant. |
Experimental Protocols for Performance Benchmarking
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for characterizing furan-based platform chemicals and evaluating their performance in key applications.
Protocol 1: Purity Determination of Furan Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the purity of a furan derivative and identify any impurities.
Diagram: GC-MS Analysis Workflow
Caption: Workflow for the quantitative analysis of furan derivatives using GC-MS.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the furan derivative into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity solvent (e.g., dichloromethane, diethyl ether) and dilute to the mark.
-
Add a known amount of an internal standard (e.g., dodecane) to the solution. The internal standard should be a compound that is well-separated from the analyte and any expected impurities.
-
Transfer an aliquot of the solution to a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9][10]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the furan derivative and the internal standard in the total ion chromatogram.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor of the analyte relative to the internal standard using a calibration curve prepared with known concentrations of the pure furan derivative and the internal standard.
-
Calculate the concentration and, subsequently, the purity of the furan derivative in the sample.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Protocol 2: Evaluation of Furan-Based Monomers in Polymer Synthesis: A Small-Scale Polycondensation Approach
Objective: To synthesize a polyester from a furan-based diacid (e.g., FDCA) and a diol (e.g., ethylene glycol) and characterize its basic thermal and mechanical properties.
Methodology:
-
Polymerization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of the furan diacid and the diol.
-
Add a catalyst, such as antimony(III) oxide or titanium(IV) butoxide (typically 200-500 ppm).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C to initiate the esterification reaction. Water will be evolved and collected.
-
After the evolution of water ceases (typically 2-4 hours), apply a vacuum (less than 1 mbar) and increase the temperature to 240-280°C to facilitate the removal of excess diol and drive the polymerization to a high molecular weight.
-
Continue the reaction under vacuum for another 2-4 hours or until the desired viscosity is reached.
-
Cool the reactor to room temperature and carefully remove the solid polymer.
-
-
Characterization:
-
Molecular Weight Determination: Dissolve the polymer in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) by heating a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Thermogravimetric Analysis (TGA): Determine the decomposition temperature of the polymer by heating a sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere and monitoring the weight loss.
-
-
Mechanical Testing:
-
Prepare thin films or molded bars of the polymer.
-
Conduct tensile testing according to ASTM D638 standard to determine the tensile strength, Young's modulus, and elongation at break.
-
-
Protocol 3: Determination of Key Fuel Properties of Furanic Biofuels
Objective: To measure the energy density, octane number, and water solubility of a furanic biofuel.
Methodology:
-
Energy Density (Higher Heating Value):
-
Use a bomb calorimeter (e.g., Parr 6200 Calorimeter) according to the ASTM D240 standard.
-
Accurately weigh a sample of the furanic biofuel into a crucible.
-
Place the crucible in the bomb, which is then sealed and pressurized with oxygen.
-
Ignite the sample and measure the temperature rise of the surrounding water jacket.
-
Calculate the energy density based on the temperature change and the known heat capacity of the calorimeter.
-
-
Research Octane Number (RON):
-
Use a standardized cooperative fuel research (CFR) engine according to the ASTM D2699 standard.
-
The CFR engine has a variable compression ratio. The engine is run on the furanic biofuel, and the compression ratio is increased until knocking is detected.
-
The knocking intensity is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane) with known octane numbers.
-
The RON of the furanic biofuel is the octane number of the primary reference fuel mixture that gives the same knocking intensity.
-
-
Water Solubility:
-
In a sealed vial, mix a known volume of the furanic biofuel with a known volume of deionized water.
-
Agitate the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Allow the phases to separate.
-
Carefully take a sample from the aqueous phase and analyze the concentration of the dissolved furanic biofuel using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The water solubility is expressed as g/100 mL or ppm.
-
Conclusion and Future Outlook
Furan-based platform chemicals represent a cornerstone of the transition to a more sustainable chemical industry.[2] This guide has provided a framework for benchmarking their performance in key application areas, supported by objective KPIs and detailed experimental protocols. The data presented herein demonstrates that furan derivatives are not only viable alternatives to petroleum-based chemicals but, in some cases, offer superior performance characteristics.
The field of furan chemistry is dynamic, with ongoing research into novel derivatives and more efficient catalytic conversion processes.[3] Future work will undoubtedly expand the portfolio of furan-based platform chemicals and their applications. A continued commitment to standardized testing and data sharing will be crucial for accelerating the commercialization of these promising bio-based materials. As researchers and developers, a thorough understanding of the performance metrics and analytical methodologies outlined in this guide will empower you to make informed decisions and contribute to the advancement of a circular and sustainable economy.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioderived furanic compounds as replacements for BTX in chemical intermediate applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00038A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SGS Beta - Biofuels Testing, ASTM D6866 [betalabservices.com]
- 8. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of furan and its derivatives is a critical task in food safety, environmental monitoring, and toxicology. Given that furan is classified as a possible human carcinogen, the reliability of analytical data is paramount.[1] This guide provides an in-depth comparison of analytical methodologies for furan quantification, emphasizing the necessity of cross-validation to ensure data integrity. As a senior application scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for robust and defensible results.
The Imperative of Cross-Validation in Furan Analysis
Furan is a volatile organic compound that can form in heat-treated foods.[1] Its analysis is often complicated by its volatility and the complexity of the sample matrix, which can lead to significant analytical variability.[2][3] An inter-laboratory study highlighted this challenge, showing a wide range of reported concentrations for furan derivatives in the same food matrix, underscoring the need for standardized and rigorously validated analytical protocols.[1][3][4]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] However, cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, providing a higher level of confidence in the data. This is particularly crucial when developing new methods or when analyzing challenging matrices.
Core Analytical Techniques: A Comparative Overview
The most prevalent techniques for furan analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and, to a lesser extent, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly for furan derivatives.[1][7] The choice of method is often dictated by the specific furan compound, the sample matrix, and the required sensitivity.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Headspace-GC-MS (HS-GC-MS) | Volatile furans in solid and liquid matrices | High throughput, minimal sample preparation | Susceptible to matrix effects, potential for furan formation at high temperatures[8][9] |
| Solid-Phase Microextraction-GC-MS (SPME-GC-MS) | Trace-level furan analysis | High sensitivity, solvent-free extraction[1][10] | Fiber-to-fiber variability, potential for matrix interference[11] |
| LC-MS/MS | Furan derivatives (e.g., furan fatty acids) | High specificity and sensitivity for less volatile compounds[7] | More complex sample preparation, potential for ion suppression or enhancement[12] |
Foundational Pillar: Stable Isotope Dilution Analysis (SIDA)
The cornerstone of accurate furan quantification is the use of Stable Isotope Dilution Analysis (SIDA).[13][14][15] This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., furan-d4) to the sample at the earliest stage of preparation. Because the labeled standard has nearly identical physicochemical properties to the native analyte, it co-behaves throughout the analytical process, effectively compensating for analyte loss during extraction, derivatization, and chromatographic analysis.[16] This approach is critical for correcting matrix-induced signal enhancement or suppression, which are common challenges in furan analysis.
Experimental Workflow: Cross-Validation of HS-GC-MS and SPME-GC-MS for Furan in a Food Matrix
This workflow outlines the process for cross-validating two common methods for furan analysis.
Caption: Workflow for cross-validating HS-GC-MS and SPME-GC-MS methods.
Detailed Experimental Protocols
Protocol 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is adapted from established methods for the analysis of furan in food matrices.[8][9]
1. Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of furan-d4 internal standard solution.
-
Add 5 mL of saturated sodium chloride (NaCl) solution to aid in the partitioning of furan into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Gas Chromatograph:
-
Inlet Temperature: 200°C
-
Column: e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40°C (hold for 4 min), ramp to 250°C at 20°C/min, hold for 3 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-150
-
Monitored Ions: m/z 68 for furan, m/z 72 for furan-d4
-
3. Calibration:
-
Prepare a series of matrix-matched calibration standards by spiking blank matrix with known concentrations of furan and a constant concentration of furan-d4.
Protocol 2: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This protocol leverages the high sensitivity of SPME for trace-level furan analysis.[10][11]
1. Sample Preparation:
-
Prepare the sample in a sealed vial as described in the HS-GC-MS protocol.
2. SPME and GC-MS Parameters:
-
SPME:
-
Gas Chromatograph:
-
Inlet: Operate in splitless mode with an injection port temperature of 280°C for thermal desorption of the analytes from the SPME fiber.[19]
-
Column and Oven Program: Same as for HS-GC-MS.
-
-
Mass Spectrometer:
-
Same as for HS-GC-MS.
-
3. Calibration:
-
Prepare calibration standards in a similar manner to the HS-GC-MS method, subjecting each standard to the same SPME procedure as the samples.
Data Interpretation and Cross-Validation Acceptance Criteria
After acquiring data from both methods, the furan concentrations are calculated using the respective calibration curves. The results are then statistically compared to determine if the methods are providing equivalent data.
| Parameter | Method A (HS-GC-MS) | Method B (SPME-GC-MS) | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | High correlation coefficient indicates a good fit of the calibration model. |
| Limit of Detection (LOD) | ~0.02 ng/g | ~0.01 ng/g | Method B is expected to have a lower LOD due to the pre-concentration step. |
| Limit of Quantification (LOQ) | ~0.06 ng/g[20] | ~0.04 ng/g[20] | Consistent with the expected higher sensitivity of SPME. |
| Recovery (%) | 85-115% | 80-120% | Should be within acceptable ranges as defined by regulatory guidelines.[19] |
| Precision (%RSD) | <15% | <15% | Demonstrates the reproducibility of each method. |
| Cross-Method Bias (%) | - | - | The percentage difference between the mean results of the two methods should be within a predefined limit (e.g., ±20%). |
A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. Additionally, a Bland-Altman plot can be a valuable visual tool to assess the agreement between the two methods across the range of concentrations.
Mitigating Matrix Effects: A Self-Validating System
Matrix effects, where co-extracted components interfere with the ionization of the target analyte, are a significant source of inaccuracy in furan analysis.[2][12]
Caption: How Stable Isotope Dilution corrects for matrix effects.
The use of a stable isotope-labeled internal standard is the most effective way to mitigate these effects.[2] Since the internal standard experiences the same signal suppression or enhancement as the native analyte, the ratio of their signals remains constant, leading to accurate quantification. Other strategies to reduce matrix effects include sample dilution and the use of more selective sample preparation techniques like QuEChERS.[2]
The Role of Certified Reference Materials (CRMs)
To ensure the highest level of accuracy and traceability, the use of Certified Reference Materials (CRMs) is strongly recommended. CRMs are materials with a certified concentration of the analyte of interest, produced by a national metrology institute or an accredited reference material producer.[21] Analyzing a CRM using the validated methods provides an independent assessment of accuracy and demonstrates the traceability of the results to a recognized standard.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Furan in Foods | FDA [fda.gov]
- 10. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography – mass spectrometry (SPME-GC-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 19. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Analytical Landscape of a Novel Furan Derivative: A Comparative Guide to the Certificate of Analysis for [5-(3-Amino-4-chloro-phenyl)-furan-2-yl]-methanol
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the purity, structure, and stability of a lead compound are paramount. This guide provides a comprehensive technical overview of the analytical characterization of [5-(3-Amino-4-chloro-phenyl)-furan-2-yl]-methanol, a novel heterocyclic compound with potential applications in medicinal chemistry. We will delve into the critical parameters of a Certificate of Analysis (CoA), offering a comparative perspective with relevant structural analogs. This document is designed to equip researchers with the necessary framework to interpret analytical data, anticipate potential challenges, and design robust experimental workflows.
The Compound in Focus: Physicochemical Properties and Structural Elucidation
[5-(3-Amino-4-chloro-phenyl)-furan-2-yl]-methanol, with a molecular weight of 223.66 g/mol , is a substituted furan derivative featuring a chlorinated aminophenyl group.[1] This unique combination of functional groups suggests its potential as a scaffold in the design of targeted therapeutics. A thorough understanding of its physicochemical properties is the first step in its journey from a research chemical to a potential drug candidate.
A representative Certificate of Analysis for a high-purity batch of this compound would typically include the following key analytical assessments:
| Parameter | Typical Specification | Methodology |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 95%[1] | High-Performance Liquid Chromatography (HPLC) |
| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity (by MS) | Conforms to molecular weight | Mass Spectrometry (MS) |
| Identity (by FT-IR) | Conforms to structure | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
A Deep Dive into Analytical Methodologies: Ensuring Scientific Integrity
The trustworthiness of a chemical entity in a research setting is directly linked to the rigor of its analytical characterization. Here, we dissect the core analytical techniques used to validate the structure and purity of [5-(3-Amino-4-chloro-phenyl)-furan-2-yl]-methanol.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For a chlorinated aromatic compound like our target molecule, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL.
This method allows for the separation of the main compound from potential impurities arising from the synthesis or degradation.
Logical Workflow for HPLC Analysis
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [5-(2-Chlorophenyl)furan-2-yl]methanol
This document provides a detailed protocol for the safe handling and disposal of [5-(2-Chlorophenyl)furan-2-yl]methanol. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure regulatory compliance and mitigate risks associated with the handling of this chlorinated organic compound. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible laboratory practice.
Hazard Identification and Inherent Risks
This compound is a substituted furan derivative. While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs—a chlorinated aromatic ring and a furan core—necessitate a cautious approach. The Safety Data Sheet (SDS) for structurally similar compounds, such as [5-(4-amino-2-chlorophenyl)furan-2-yl]methanol, indicates hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Due to the presence of the chlorinated phenyl group, this compound falls under the category of halogenated organic compounds. Such chemicals are closely regulated and are presumed to be hazardous waste until proven otherwise through formal waste determination processes.[2][3] Improper disposal can lead to the formation of persistent and toxic byproducts, such as dioxins and other furans, during thermal decomposition or incineration if not performed under controlled conditions.[4]
Table 1: Anticipated GHS Hazard Classification This table is based on the hazard profile of structurally related compounds and the general risks associated with chlorinated organics.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Pre-Disposal Safety Protocol: Handling and Spill Control
Before disposal begins, ensuring personal and environmental safety during handling is critical. The causality is simple: you cannot safely dispose of a chemical you have spilled or been exposed to without proper initial protection.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.
-
Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed. For larger quantities, consider additional protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Emergency Spill Procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent further spread of the spill. For solid material, carefully sweep or vacuum up the material. For solutions, absorb with an inert material (e.g., sand, vermiculite).[1]
-
Collection: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Characterization and Segregation Workflow
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[2] As a chlorinated organic compound, this compound waste would likely be classified as an F-listed hazardous waste if it's part of a spent solvent mixture, a common scenario in a research setting.[3][6][7]
The core principle of waste segregation is to prevent dangerous reactions and to streamline the disposal process, which often reduces costs. Halogenated and non-halogenated organic wastes must be kept separate.[3]
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Procedure
Adherence to a systematic disposal protocol is not merely procedural; it is a self-validating system that ensures safety and compliance from the point of generation to final disposal.
Step 1: Select a Compatible Waste Container
-
Rationale: The container must be chemically compatible with the waste to prevent leaks or reactions.
-
Protocol: Use a high-density polyethylene (HDPE) or glass container for liquid waste. For solid waste, a sealable HDPE container or a securely lined cardboard box designated for solid chemical waste is appropriate. Ensure the container is in good condition with a secure, leak-proof lid.
Step 2: Properly Label the Waste Container
-
Rationale: Federal and local regulations require meticulous labeling to inform handlers of the container's contents and associated hazards. This is a critical component of the "cradle-to-grave" responsibility.[2]
-
Protocol: As soon as the first drop of waste is added, affix a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all components: "this compound" and any solvents. Do not use abbreviations or formulas.
-
The approximate percentage of each component.
-
The specific hazard(s) (e.g., Irritant, Halogenated Organic).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Rationale: The SAA provides a designated, controlled location for waste accumulation that complies with regulatory limits on volume and time.[7]
-
Protocol:
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Keep the waste container tightly sealed except when adding waste.[2]
-
Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential spills.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in total at your SAA.[7]
-
Step 4: Arrange for Disposal by a Licensed Professional
-
Rationale: The final disposal of hazardous waste is a regulated activity that must be performed by certified professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Protocol:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not allow the waste container to remain in the SAA for more than three days after it becomes full.[7]
-
Ensure all paperwork provided by the EHS office is completed accurately. This documentation tracks the waste from your lab to its final destination.
-
Prohibited Disposal Methods
To ensure environmental protection and regulatory compliance, the following disposal methods are strictly forbidden for this compound and its containers:
-
DO NOT Pour Down the Drain: Chlorinated hydrocarbons are toxic to aquatic life and are prohibited from drain disposal.[8]
-
DO NOT Dispose of in Regular Trash: This material must be managed as hazardous waste. Unidentified chemical waste in the municipal waste stream poses a significant risk to sanitation workers and the environment.
-
DO NOT Evaporate in the Fume Hood: Intentionally evaporating chemical waste is illegal and releases pollutants into the atmosphere.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. mtu.edu [mtu.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. keene.edu [keene.edu]
Personal protective equipment for handling [5-(2-Chlorophenyl)furan-2-yl]methanol
A Strategic Guide to the Safe Handling of [5-(2-Chlorophenyl)furan-2-yl]methanol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. The compound this compound, with its furan core and chlorinated phenyl group, presents a unique set of handling considerations that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and the integrity of the research.
Furthermore, the furan ring itself is a critical structural alert. Furan and its derivatives are known to be potentially hepatotoxic and carcinogenic due to metabolic activation into reactive intermediates like epoxides or cis-enedials[2][3]. The New Jersey Department of Health Hazardous Substance Fact Sheet for Furan emphasizes that it should be handled as a carcinogen with extreme caution[4]. The presence of a chlorinated aromatic group also warrants vigilance, as chlorinated solvents can be harmful, with the potential to cause organ damage or cancer[5][6].
Given this toxicological context, a multi-layered approach to personal protective equipment (PPE) and handling procedures is not merely a recommendation but a necessity. The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure.
I. Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated chemical properties.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Given that similar compounds are known eye irritants, robust eye protection is mandatory at all times in the laboratory[1][7]. For procedures with a heightened risk of splashing, a face shield worn over safety goggles provides an additional layer of protection. |
| Skin | Chemical-Resistant Lab Coat | A fully buttoned, flame-retardant lab coat should be worn to protect against accidental splashes and contact with the skin. |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents and bases[8]. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently. For prolonged or immersive contact, the practice of double-gloving is strongly advised. |
| Respiratory | Use in a Chemical Fume Hood | All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be conducted within a certified chemical fume hood to minimize the inhalation of any potential aerosols, dust, or vapors[7]. This is particularly critical given the potential for respiratory irritation and the unknown inhalation toxicity of this specific compound[1]. |
II. Procedural Workflow for Safe Handling
The following step-by-step workflow provides a logical and safe progression for handling this compound from receipt to disposal. This workflow is designed to minimize exposure at each stage.
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
Step-by-Step Methodologies
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
2. General Handling in a Fume Hood:
-
Crucially, all handling of solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent inhalation exposure [7].
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible tools such as spatulas and glassware to prevent any unintended reactions.
-
Keep the container closed when not in use.
3. Weighing and Transfer:
-
When weighing the solid compound, do so on weighing paper or in a tared container within the fume hood to contain any dust.
-
Transfer the weighed solid carefully to the reaction vessel or dissolution flask.
4. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, ensure the vessel is appropriately cooled.
5. Use in a Reaction:
-
Add the compound or its solution to the reaction mixture in a controlled manner.
-
Ensure the reaction setup is secure and that any off-gassing is appropriately vented or scrubbed.
III. Emergency and Disposal Plans
Preparedness for unexpected events and a clear plan for waste disposal are non-negotiable elements of laboratory safety.
Spill Response
| Spill Size | Procedure |
| Minor Spill (<1g) | 1. Alert personnel in the immediate vicinity. 2. Wearing the appropriate PPE, contain the spill with an absorbent material like vermiculite or sand. 3. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 4. Decontaminate the area by wiping with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste[7]. |
| Major Spill (>1g) | 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and the laboratory supervisor. 3. Restrict access to the spill area. 4. Provide the emergency response team with all available safety information for the compound. |
Waste Disposal
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Protocol |
| Unused/Waste Chemical | 1. Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container[7]. 2. The container must be compatible with the chemical and have a secure lid. 3. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Materials | 1. Any materials that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) should be considered hazardous waste. 2. Dispose of these materials in a designated solid hazardous waste container. |
| Empty Containers | 1. Rinse the empty container with a suitable solvent three times, collecting the rinsate as hazardous waste. 2. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware. |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
IV. References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: --INVALID-LINK--
-
[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol Safety Data Sheet. AK Scientific, Inc. Available at: --INVALID-LINK--
-
Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem. Available at: --INVALID-LINK--
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: --INVALID-LINK--
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: --INVALID-LINK--
-
[5-(2-CHLORO-PHENYL)-FURAN-2-YL]-METHANOL. ChemicalBook. Available at: --INVALID-LINK--
-
STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. Available at: --INVALID-LINK--
-
5-Methyl-2-furanmethanol Safety Data Sheet. Fisher Scientific. Available at: --INVALID-LINK--
-
Furan Compounds Group - information sheet. Canada.ca. Available at: --INVALID-LINK--
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: --INVALID-LINK--
-
Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali. Available at: --INVALID-LINK--
-
(2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. Fisher Scientific. Available at: --INVALID-LINK--
-
PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol II Safety Data Sheet. Chiron AS. Available at: --INVALID-LINK--
-
Safe and efficient handling of chlorinated solvents. IPI Global. Available at: --INVALID-LINK--
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: --INVALID-LINK--
-
Working safely with solvents. University College London Safety Services. Available at: --INVALID-LINK--
-
Methanol Safety Data Sheet. Moehs. Available at: --INVALID-LINK--
-
[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol Safety Data Sheet. BOC Sciences. Available at: --INVALID-LINK--
-
[5-(3-CHLORO-PHENYL)-FURAN-2-YL]-METHANOL Safety Information. ECHEMI. Available at: --INVALID-LINK--
-
(5-(3-Chlorophenyl)furan-2-yl)methanol. BLDpharm. Available at: --INVALID-LINK--
-
Furfuryl alcohol Safety Data Sheet. International Furan Chemicals BV. Available at: --INVALID-LINK--
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Available at: --INVALID-LINK--
References
- 1. aksci.com [aksci.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. duxburysystems.org [duxburysystems.org]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 6. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
